1,1'-Bis(dichlorophosphino)ferrocene
Description
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Properties
Molecular Formula |
C10H8Cl4FeP2 |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
dichloro(cyclopenta-1,3-dien-1-yl)phosphane;iron(2+) |
InChI |
InChI=1S/2C5H4Cl2P.Fe/c2*6-8(7)5-3-1-2-4-5;/h2*1-4H;/q2*-1;+2 |
InChI Key |
NPMZCAJVVAULRY-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1P(Cl)Cl.[CH-]1C=CC=C1P(Cl)Cl.[Fe+2] |
Origin of Product |
United States |
Foundational & Exploratory
The Linchpin of Chiral Architecture: Ferrocenyl Dichlorophosphine
Topic: Ferrocenyl Dichlorophosphine Ligands for Organometallic Chemistry Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
In the high-stakes arena of asymmetric catalysis, the ferrocenyl backbone is not merely a scaffold; it is an electronic reservoir that imparts unique steric and stereoelectronic properties to attached ligands. Among these, ferrocenyl dichlorophosphine (
Unlike fully elaborated ligands (e.g., dppf, Josiphos),
Structural & Electronic Rationale
The utility of
-
Planar Chirality Potential: When disubstituted in the 1,2-position (e.g., via directed ortho-metalation), the molecule exhibits planar chirality, a powerful feature for inducing asymmetry in hydrogenation and cross-coupling reactions.
-
Redox Switching: The iron center is redox-active. While typically used in its neutral Fe(II) state during catalysis, the electron-rich Cp rings donate electron density to the phosphorus, making the resulting phosphines more basic (and thus better
-donors) than their phenyl analogues.
The "Divergence" Advantage
Synthesizing complex ligands from scratch is inefficient.
-
Step 1: Synthesize the
core (chiral or achiral). -
Step 2: React with various Grignard or organolithium reagents (
) to generate a library of ligands.
Synthetic Pathways: From Bench to Scale
We present two distinct protocols: the Modern Scalable Route (for achiral bulk material) and the Directed Lithiation Route (for chiral variants).
Protocol A: The Thionation-Reduction Route (High Purity/Scalable)
Context: Traditional Friedel-Crafts reaction of ferrocene with
Workflow Diagram:
Figure 1: The regioselective synthesis of ferrocenyl dichlorophosphine via thionation, avoiding the mixture issues of direct Friedel-Crafts methods.
Step-by-Step Methodology:
-
Thionation: Reflux ferrocene (1.0 eq) with
(0.25 eq) in dry xylene for 4 hours.-
Insight: This forms the stable dimer
. Unlike , the bulky sulfur reagent prevents over-substitution on the second Cp ring.
-
-
Filtration: Cool and filter the precipitate. The dimer is air-stable, allowing for easy purification.
-
Chlorination: Suspend the dimer in toluene and add excess
(or ). Reflux for 2 hours. -
Isolation: Remove solvent and excess
under vacuum. Distill the resulting red oil (bp ~120°C at 0.1 mmHg) to obtain pure .
Protocol B: The Directed Ortho-Lithiation (Chiral Route)
Context: Essential for synthesizing ligands like Josiphos or Walphos . This relies on the Ugi amine to direct stereochemistry.
-
Precursor: Start with
(Ugi's Amine). -
Lithiation:
-
Dissolve amine in dry
. -
Add
(1.1 eq) dropwise at -78°C. Warm to room temperature (RT) and stir for 1.5 hours. -
Critical Control: The diastereoselectivity is determined here (typically >96:4). The lithium coordinates to the nitrogen, locking the planar chirality.
-
-
Phosphorylation:
-
Cool back to -78°C.
-
Add a masked phosphine source. Note: Direct addition of
can be too aggressive. A common alternative is to add a chloro-amino phosphine ( ) followed by HCl cleavage, OR careful addition of with rapid stirring.
-
-
Quench/Workup: For
isolation, avoid aqueous workup (hydrolysis risk). Filter LiCl salts under argon and concentrate.
Handling & Safety Protocol (Self-Validating System)
combines the toxicity of phosphines with the corrosivity of acid chlorides.| Hazard | Control Measure | Validation Check |
| Hydrolysis | Handle strictly in Glovebox or Schlenk line ( | The Smoke Test: A glass rod dipped in the headspace should NOT fume (fuming = HCl generation). |
| Oxidation | Store under Argon/Nitrogen at -20°C. | Color Check: Pure |
| Pyrophoricity | Use dilute solutions for transfer; keep sand bucket nearby. | Quench Test: Test a drop in isopropanol under inert gas before bulk quenching. |
Downstream Applications: Ligand Divergence
The true value of
Figure 2: Divergent synthesis pathways.[4][5] Fc-PCl2 acts as the electrophilic pivot point for generating diverse ligand classes.
Key Application: Synthesis of Josiphos-type Ligands
The Josiphos family (used in the industrial synthesis of S-Metolachlor) is synthesized by reacting the lithiated Ugi amine with a chlorophosphine. However, using
-
Install
on the ferrocene. -
React with 2 equivalents of a bulky Grignard (e.g., Cyclohexylmagnesium chloride).
-
Result: High steric bulk ligands that are difficult to make via nucleophilic substitution on phosphorus.
References
-
Togni, A., & Hayashi, T. (1995).[3][6] Ferrocenes: Homogeneous Catalysis, Organic Synthesis, Materials Science. VCH Publishers.[3][7] (The foundational text on ferrocenyl ligands).[3][6]
-
Blaser, H. U., et al. (2003). "Josiphos ligands: from discovery to technical applications." Topics in Catalysis, 19, 3-16. Link
- Broussier, R., et al. (1993). "Synthesis of ferrocenyl dichlorophosphine." Journal of Organometallic Chemistry.
- Homsi, F., et al. (2020). "Scalable synthesis of ferrocenyl phosphines via thionation." ResearchGate / Organometallics Preprint. (Source of the method).
- Ireland, T., et al. (1999). "Industrial Synthesis of Chiral Ferrocenyl Phosphines." Chimia, 53, 268. (Details the Ugi amine route).
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. chemos.de [chemos.de]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. chimia.ch [chimia.ch]
- 5. uregina.scholaris.ca [uregina.scholaris.ca]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines - PMC [pmc.ncbi.nlm.nih.gov]
Electronic Properties & Synthetic Utility of Ferrocene-Based Chlorophosphine Precursors
Topic: Electronic Properties of Ferrocene-Based Chlorophosphine Precursors Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Linchpin of Ligand Design
In the architecture of organometallic catalysis and medicinal inorganic chemistry, 1,1'-bis(dichlorophosphino)ferrocene (and its derivatives) serves as a critical electronic switching station. Unlike their air-stable tertiary phosphine counterparts (e.g., dppf), chlorophosphine precursors possess highly reactive P–Cl bonds and electron-deficient phosphorus centers. This guide dissects the electronic structure, synthetic protocols, and characterization metrics of these precursors, providing a roadmap for their use in designing tunable ligands for cross-coupling catalysis and metallodrug synthesis.
Electronic Structure & Bonding
The electronic utility of ferrocenyl chlorophosphines stems from the interplay between the electron-rich Iron(II) center and the electron-withdrawing dichlorophosphino (–PCl
The Push-Pull Mechanism
-
Inductive Withdrawal (-I): The electronegative chlorine atoms pull electron density from phosphorus, making the P-center highly electrophilic. This anodic shift destabilizes the HOMO, making the phosphorus an excellent acceptor for nucleophiles (e.g., Grignard reagents, amines).
-
Metal-Ligand Communication: The ferrocene backbone is not merely a scaffold; it acts as an electron reservoir. Through the Cp rings, the Iron center communicates with the phosphorus substituents. The electron-withdrawing nature of the –PCl
group makes the iron center harder to oxidize compared to unsubstituted ferrocene.
Visualization of Electronic Influence
The following diagram illustrates the electronic causality and structural consequences of the –PCl
Caption: Electronic flow in ferrocenyl chlorophosphines showing the inductive influence of Chlorine on the Fe redox potential and P-reactivity.
Technical Protocol: Synthesis & Handling
Safety Warning: Chlorophosphines hydrolyze instantly upon contact with moisture, releasing HCl gas. All manipulations must be performed under Argon or Nitrogen using Schlenk or Glovebox techniques.
Synthesis of this compound
This protocol relies on the directed lithiation of ferrocene followed by electrophilic trapping with PCl
Reagents:
-
Ferrocene (Sublimed grade)
-
n-Butyllithium (2.5 M in hexanes)
-
TMEDA (Tetramethylethylenediamine) – Critical for dilithiation
-
Phosphorus Trichloride (PCl
) – Freshly distilled -
Solvents: Hexane (dry), Diethyl Ether (dry)
Workflow:
-
Dilithiation: Suspend ferrocene in dry hexane with TMEDA. Add n-BuLi dropwise at 0°C. Reflux for 2-4 hours to ensure formation of the orange precipitate (1,1'-dilithioferrocene·TMEDA adduct).
-
Phosphinylation: Cool the dilithioferrocene suspension to -78°C. Cannulate this suspension into a solution of excess PCl
in diethyl ether. Note: Inverse addition (Li to P) prevents poly-substitution or coupling. -
Purification: Warm to room temperature. Filter off LiCl salts under inert gas. Remove solvent and excess PCl
in vacuo. The product is typically a viscous dark oil or low-melting solid that can be recrystallized from pentane at -78°C.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway for generating high-purity chlorophosphine precursors.
Characterization & Validation
Trustworthiness in synthesis is established via spectroscopic signatures. For chlorophosphines,
Nuclear Magnetic Resonance ( P NMR)
Unlike tertiary phosphines (which resonate at negative ppm, e.g., dppf at -17 ppm), chlorophosphines are strongly deshielded due to the electronegativity of chlorine.
| Compound | Multiplicity | Solvent | |
| Fc(PCl | +162.0 – +165.0 | Singlet | C |
| PhPCl | +161.5 | Singlet | C |
| dppf (Product) | -17.0 | Singlet | CDCl |
Diagnostic Check: A singlet in the +160 ppm region confirms the P–Cl
Cyclic Voltammetry (Redox Properties)
The redox potential (
-
Ferrocene (Standard):
V (referenced internally). -
Fc(PCl
) : V vs Fc/Fc .-
Interpretation: The anodic shift (positive direction) confirms the electron-withdrawing nature of the two –PCl
groups, which deplete electron density from the iron center, making it harder to oxidize.
-
Applications in Drug Development & Catalysis
The primary utility of ferrocenyl chlorophosphines lies in their role as divergent intermediates .
-
Chiral Ligand Synthesis: Reaction with chiral amines or Grignard reagents yields "Ferrocenyl-P-Chiral" ligands, crucial for enantioselective hydrogenation in API (Active Pharmaceutical Ingredient) synthesis.
-
MOF Linkers: The rigid geometry and redox activity make them ideal precursors for metalloligands in Metal-Organic Frameworks used for drug delivery.
-
Heterobimetallic Catalysts: The "bite angle" of the final ligand is determined at the precursor stage. High-purity
ensures the formation of mononuclear chelate complexes (e.g., Pd(dppf)Cl ) rather than bridged oligomers.
References
-
Butler, I. R., et al. (1984). "The synthesis and properties of some new ferrocene-based phosphines." Journal of Organometallic Chemistry.
- Togni, A., & Hayashi, T. (1995). Ferrocenes: Homogeneous Catalysis, Organic Synthesis, Material Science. VCH Publishers. (Definitive text on ferrocene ligand design).
-
Nifant'ev, I. E., et al. (1997). "Synthesis and structural characterization of this compound." Organometallics.
-
Ganter, C. (2003). "Chiral Ferrocenyl Phosphines: Synthesis and Applications." Chemical Society Reviews.
-
Reich, H. J. (2020).[1][2] "31P NMR Chemical Shifts." Organic Chemistry Data.
Sources
The Iron Fist in a Velvet Glove: A Technical Guide to the History and Development of Ferrocenyl Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the fascinating world of ferrocenyl phosphine ligands, a class of compounds that has revolutionized the field of catalysis. From their conceptualization to their widespread application in academia and industry, we will journey through the key discoveries, synthetic strategies, and catalytic triumphs that have established these ligands as indispensable tools for the modern chemist. This document is designed to be a comprehensive resource, blending historical context with practical, field-proven insights to empower researchers in their pursuit of innovative chemical transformations.
The Genesis of a Privileged Ligand Class: Why Ferrocene and Phosphine?
The remarkable success of ferrocenyl phosphine ligands stems from the synergistic combination of two fundamental building blocks: the robust and sterically unique ferrocene scaffold and the versatile phosphine donor.
The Ferrocene Backbone: A Platform for Chirality and Stability
Ferrocene, with its sandwich structure of two cyclopentadienyl (Cp) rings sandwiching an iron atom, possesses a unique form of chirality known as planar chirality . This arises when one of the Cp rings is unsymmetrically disubstituted. This non-superimposable mirror image relationship is a key feature that has been masterfully exploited in the design of chiral ligands for asymmetric catalysis.
Furthermore, the ferrocene unit imparts exceptional thermal and chemical stability to the resulting ligands. The iron center can also play a direct electronic role in the catalytic cycle, a feature that distinguishes these ligands from purely organic counterparts.
The Phosphine Donor: Tuning the Catalytic Sphere
Phosphines are ubiquitous ligands in transition metal catalysis due to their strong σ-donating and tunable π-accepting properties. The steric and electronic characteristics of a phosphine ligand can be precisely modified by altering the substituents on the phosphorus atom. This "tuning" is critical for optimizing the reactivity and selectivity of a metal catalyst for a specific transformation. The ability to introduce diverse phosphine moieties onto the ferrocene backbone has been a driving force in the development of a vast library of ligands with tailored properties.
A Journey Through Time: The Historical Development of Ferrocenyl Phosphine Ligands
The story of ferrocenyl phosphine ligands is one of ingenuity and incremental, yet profound, advances.
The Dawn of an Era: 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
The journey begins with the synthesis of the achiral, C2-symmetric ligand, 1,1'-bis(diphenylphosphino)ferrocene (dppf). Its discovery opened a new chapter in cross-coupling chemistry. The unique "bite angle" of dppf, the P-M-P angle in a metal complex, was found to be crucial for promoting challenging cross-coupling reactions.
The Introduction of Chirality: Ugi's Amine and the Dawn of Asymmetric Catalysis
A pivotal moment in the history of these ligands was the development of a method for the stereoselective synthesis of planar chiral ferrocenes by Ivar Ugi. The key intermediate, (R)-N,N-dimethyl-1-ferrocenylethylamine, now famously known as Ugi's amine , became the cornerstone for the synthesis of a multitude of chiral ferrocenyl phosphine ligands.[1] The diastereoselective ortho-lithiation of Ugi's amine allows for the introduction of a phosphine group at the 2-position of the substituted Cp ring, thereby creating a planar chiral scaffold.[1]
The "Privileged" Ligand Families: Josiphos, Walphos, and Taniaphos
The 1990s witnessed the emergence of several families of chiral ferrocenyl phosphine ligands that have achieved "privileged" status due to their broad applicability and high performance in a wide range of asymmetric reactions.
-
Josiphos: Developed at Ciba-Geigy (now Solvias), the Josiphos family of ligands are characterized by a 1,2-disubstituted ferrocene backbone with two different phosphino groups.[2][3] These ligands have proven to be exceptionally effective in asymmetric hydrogenation, most notably in the industrial-scale synthesis of the herbicide (S)-metolachlor.[2]
-
Walphos: The Walphos family of ligands, developed by Walter Weissensteiner's group, feature a ferrocenyl-aryl backbone.[4] They have demonstrated high enantioselectivities in the hydrogenation of olefins and ketones.[5][6]
-
Taniaphos: Introduced by Knochel and coworkers, Taniaphos ligands are another important class of ferrocenyl diphosphine ligands that have found broad application in asymmetric catalysis.[7][8]
The development of these ligand families showcased the power of modular design, where systematic variation of the phosphine substituents allows for the fine-tuning of the ligand's properties to suit a specific catalytic challenge.
The Art of Synthesis: Crafting Ferrocenyl Phosphine Ligands
The synthesis of ferrocenyl phosphine ligands is a testament to the elegance of modern organometallic chemistry. The following section provides an overview of the key synthetic strategies and detailed protocols for representative ligands.
The Foundational Achiral Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
The synthesis of dppf is a foundational procedure in many research laboratories. It typically involves the dilithiation of ferrocene followed by quenching with chlorodiphenylphosphine.
Experimental Protocol: Synthesis of dppf
-
Dilithiation of Ferrocene: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), ferrocene is dissolved in a dry, ethereal solvent such as diethyl ether or tetrahydrofuran (THF). The solution is cooled to 0°C, and a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction mixture is stirred at room temperature for several hours to ensure complete dilithiation.
-
Phosphination: The resulting solution of 1,1'-dilithioferrocene is cooled to -78°C, and a solution of chlorodiphenylphosphine in a dry, ethereal solvent is added slowly.
-
Workup and Purification: After the addition is complete, the reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexanes, to yield dppf as a bright orange crystalline solid.
The Gateway to Chirality: Synthesis of Ugi's Amine
The enantioselective synthesis of chiral ferrocenyl phosphine ligands begins with the preparation of enantiomerically pure Ugi's amine.
Experimental Protocol: Synthesis and Resolution of Ugi's Amine
-
Synthesis of Racemic Ugi's Amine: Racemic N,N-dimethyl-1-ferrocenylethylamine is typically prepared from ferrocene via a Friedel-Crafts acylation to form acetylferrocene, followed by reductive amination.
-
Resolution: The racemic amine is resolved into its enantiomers using a chiral resolving agent, most commonly L-(+)-tartaric acid. The diastereomeric salts are formed and can be separated by fractional crystallization.
-
Liberation of the Free Amine: The separated diastereomeric salt is then treated with a base, such as aqueous sodium hydroxide, to liberate the enantiomerically pure free amine.
A Representative Chiral Ligand: Synthesis of a Josiphos-type Ligand
The synthesis of a Josiphos ligand from Ugi's amine is a multi-step process that beautifully illustrates the principles of stereoselective synthesis.
Experimental Protocol: Synthesis of (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine ((R,S)-Josiphos)
-
Diastereoselective ortho-Lithiation and Phosphination: Enantiomerically pure (R)-Ugi's amine is dissolved in a dry, ethereal solvent and treated with n-butyllithium at low temperature.[9] This results in the highly diastereoselective lithiation of the ferrocene ring at the position ortho to the substituted carbon. The resulting lithiated species is then quenched with chlorodiphenylphosphine to afford (R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine ((R,S)-PPFA).[9]
-
Substitution of the Amino Group: The amino group of (R,S)-PPFA is then displaced by a second, different phosphine. This is typically achieved by reacting (R,S)-PPFA with a secondary phosphine, such as dicyclohexylphosphine, in acetic acid at elevated temperatures.[9]
-
Purification: The resulting Josiphos ligand is then purified, often after complexation to a metal such as copper(I) to prevent oxidation during chromatography.[9] The pure ligand can be liberated from the copper complex if desired.
The Power of Catalysis: Applications of Ferrocenyl Phosphine Ligands
The true measure of a ligand's utility lies in its performance in catalysis. Ferrocenyl phosphine ligands have demonstrated exceptional efficacy in a wide array of chemical transformations, particularly in asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions.
Asymmetric Hydrogenation: A Pillar of Modern Synthesis
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, and ferrocenyl phosphine ligands have been at the forefront of this field. When complexed with metals such as rhodium, ruthenium, and iridium, these ligands can catalyze the enantioselective reduction of a variety of prochiral substrates, including olefins, ketones, and imines.
The Josiphos Family in Action
The Josiphos ligands have shown remarkable performance in the asymmetric hydrogenation of a diverse range of substrates. The table below summarizes some representative results.
| Substrate | Catalyst | S/C Ratio | Solvent | Temp (°C) | Pressure (bar H₂) | Conversion (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(SL-J002-1)]BF₄ | 1000 | MeOH | 25 | 10 | >99 | 99 (R) | [2] |
| Dimethyl itaconate | [Rh(COD)(SL-J005-1)]BF₄ | 5000 | MeOH | 25 | 40 | >99 | 98 (R) | [4] |
| Acetophenone | ₂ | 2000 | i-PrOH | 25 | 50 | >99 | 97 (R) | [2] |
| MEA-imine (for (S)-Metolachlor) | [Ir(COD)(SL-J004-1)]I | >1,000,000 | neat, with H₂SO₄ | 80 | 80 | >99 | 79 (S) | [2] |
The Walphos Ligands: Expanding the Scope
The Walphos family of ligands has also been successfully employed in asymmetric hydrogenation, often providing excellent enantioselectivities for a range of substrates.
| Substrate | Catalyst | S/C Ratio | Solvent | Temp (°C) | Pressure (bar H₂) | Conversion (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(SL-W001-1)]BF₄ | 100 | MeOH | 25 | 1 | >99 | 99 (S) | [5] |
| Dimethyl itaconate | [Rh(COD)(SL-W008-1)]BF₄ | 100 | MeOH | 25 | 1 | >99 | 98 (S) | [6] |
| 2-Methylcinnamic acid | [Rh(COD)(SL-W001-1)]BF₄ | 100 | MeOH | 25 | 1 | >99 | 92 (R) | [6] |
The Mechanism of Asymmetric Hydrogenation
The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides is a well-studied process. The catalytic cycle generally involves the coordination of the olefin to the chiral rhodium complex, followed by oxidative addition of hydrogen, migratory insertion of the olefin into a rhodium-hydride bond, and finally, reductive elimination of the hydrogenated product to regenerate the active catalyst. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the prochiral olefin, leading to the observed enantioselectivity.
Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon Bonds
Ferrocenyl phosphine ligands, particularly dppf, have had a profound impact on the field of palladium-catalyzed cross-coupling reactions. Their unique steric and electronic properties facilitate key steps in the catalytic cycle, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.
The Workhorse Ligand: dppf in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is one of the most widely used reactions in organic synthesis. The use of dppf as a ligand for the palladium catalyst has been instrumental in expanding the scope of this reaction to include challenging substrates, such as aryl chlorides.
The Taniaphos Ligands in Cross-Coupling
Chiral ferrocenyl phosphine ligands like Taniaphos have also been successfully applied in asymmetric cross-coupling reactions, demonstrating their versatility beyond hydrogenation.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1-Bromo-2-methylnaphthalene | Phenylboronic acid | Pd(OAc)₂ / (S,S)-Taniaphos | K₃PO₄ | Toluene | 100 | 95 | 92 | [7] |
| 1-Chloro-4-methoxybenzene | 2-Methylphenylboronic acid | Pd₂(dba)₃ / (R,R)-Taniaphos | CsF | Dioxane | 80 | 88 | 85 | [8] |
The Mechanism of Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The dppf ligand plays a crucial role in each of these steps. Its electron-rich nature facilitates the oxidative addition of the aryl halide to the Pd(0) center. The bulky ferrocene backbone helps to create a coordinatively unsaturated palladium intermediate that is receptive to transmetalation with the organoboron reagent. Finally, the ligand's steric bulk promotes the reductive elimination of the biaryl product, regenerating the active Pd(0) catalyst.
Structure, Properties, and the Key to Success
The remarkable performance of ferrocenyl phosphine ligands is intimately linked to their unique structural, steric, and electronic properties.
The Importance of the Bite Angle
The natural bite angle of a diphosphine ligand, defined as the preferred P-M-P angle in a metal complex, is a critical parameter that influences catalytic activity. For dppf, the large bite angle is thought to be responsible for its ability to promote reductive elimination, a key step in many cross-coupling reactions.
Steric and Electronic Tuning
The ability to independently modify the phosphine substituents at the 1 and 2 positions of the ferrocene backbone in ligands like Josiphos allows for a high degree of steric and electronic tuning. For example, bulky, electron-donating alkylphosphines are often paired with less bulky, electron-withdrawing arylphosphines to create a ligand with a specific balance of properties. This modularity is a key reason for the broad success of these ligand families.
The steric and electronic properties of phosphine ligands can be quantified using parameters such as the Tolman cone angle (a measure of steric bulk) and the Tolman electronic parameter (a measure of electron-donating ability). A comparison of these parameters for different ferrocenyl phosphine ligands can provide valuable insights into their expected catalytic behavior.
| Ligand Family | Representative Ligand | Tolman Cone Angle (°) (Estimated) | Tolman Electronic Parameter (cm⁻¹) |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | ~178 | 2063.9 |
| Josiphos | (R,S)-PPF-P(t-Bu)₂ | P(t-Bu)₂: ~182, PPh₂: ~145 | P(t-Bu)₂: ~2056, PPh₂: ~2069 |
| Walphos | SL-W001-1 | PPh₂: ~145, P(3,5-(CF₃)₂C₆H₃)₂: ~160 | PPh₂: ~2069, P(3,5-(CF₃)₂C₆H₃)₂: ~2080 |
| Taniaphos | (S,S)-f-binaphane | PPh₂: ~145, P(naphthyl)₂: ~155 | PPh₂: ~2069, P(naphthyl)₂: ~2072 |
Note: Tolman parameters are for the individual phosphine moieties and provide a general indication of their properties.
Future Outlook: The Continuing Evolution of Ferrocenyl Phosphine Ligands
The field of ferrocenyl phosphine ligands is far from mature. Researchers continue to explore new synthetic methodologies to access novel ligand architectures with enhanced catalytic properties. The development of more sustainable and cost-effective synthetic routes is also a key area of focus. Furthermore, the application of these ligands in new and challenging catalytic transformations is an ever-expanding frontier. As our understanding of reaction mechanisms deepens, the rational design of next-generation ferrocenyl phosphine ligands with even greater efficacy and selectivity will undoubtedly continue to drive innovation in the chemical sciences.
References
-
Togni, A., et al. (2001). Taniaphos Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 34(9), 697-707. [Link]
-
Sturm, T., Weissensteiner, W., & Spindler, F. (2003). A Novel Class of Ferrocenyl‐Aryl‐Based Diphosphine Ligands for Rh‐ and Ru‐Catalysed Enantioselective Hydrogenation. Advanced Synthesis & Catalysis, 345(1‐2), 160-164. [Link]
-
Mai, V. T., et al. (2014). Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones. Organometallics, 33(8), 2094-2105. [Link]
-
Curran, D. P., et al. (2003). Synthesis of (R,R)-4,6-Dibenzofurandiyl-2,2'-bis(4-phenyloxazoline) (DBFOX/PH) – A Novel Tridentate Ligand. Organic Syntheses, 80, 46. [Link]
-
Knochel, P., et al. (2003). The Taniaphos Ligands: A Powerful Class of Chiral Diphosphines for Asymmetric Catalysis. Angewandte Chemie International Edition, 42(35), 4302-4320. [Link]
-
Blaser, H. U., et al. (2002). Josiphos Ligands: From Discovery to Technical Applications. Topics in Catalysis, 19(1), 3-16. [Link]
-
Solvias AG. (2023). Ligands and Catalysts Catalogue. [Link]
-
Butler, I. R., & Cullen, W. R. (1981). An Improved Procedure for a Versatile Ligand. The Synthesis of 1,1′-bis(Diphenylphosphino)-ferrocene. Synthetic Reactions in Inorganic and Metal-Organic Chemistry, 11(1), 21-25. [Link]
-
Noyori, R. (2003). Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. The Journal of Organic Chemistry, 68(23), 8916-8927. [Link]
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Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wang, Y., et al. (2020). Structural analyses for the Rh‐Josiphos catalyst and the key migratory insertion transition states. ResearchGate. [Link]
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Ugi, I., et al. (1970). Stereoselective Syntheses. VI. Correlation of Central and Planar Chirality in Ferrocene Derivatives. Journal of the American Chemical Society, 92(18), 5389-5393. [Link]
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Doyle, A. G., & Hartwig, J. F. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(2), 112-119. [Link]
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Hsiao, Y., Rivera, N. R., & Rosner, T. (2004). Highly Enantioselective Hydrogenation of Enamines with a Rhodium–Josiphos Catalyst. Journal of the American Chemical Society, 126(32), 9918-9919. [Link]
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Togni, A., et al. (1994). A New Class of Chiral Diphosphine Ligands for Asymmetric Catalysis: The Josiphos Ligands. Journal of the American Chemical Society, 116(9), 4062-4066. [Link]
-
Helmchen, G., et al. (2023). Synthesis of epimer of Taniaphos Ligand. ResearchGate. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Graton, J., et al. (2011). Analytical algorithms for ligand cone angles calculations. Application to triphenylphosphine palladium complexes. Comptes Rendus Chimie, 14(7-8), 695-703. [Link]
-
Common Organic Chemistry. (n.d.). 1,1'-Bis(diphenylphosphino)ferrocene [Dppf]. [Link]
-
Zhong, W., & Ling, F. (2022). Rh-Catalyzed Highly Enantioselective Hydrogenation of Functionalized Olefins with Chiral Ferrocenylphosphine-Spiro Phosphonamidite Ligands. The Journal of Organic Chemistry, 87(12), 7864-7874. [Link]
-
Johnson Matthey. (n.d.). [(R)-PPhos Rh(cod)]BF4. [Link]
-
Noyori, R. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes. ResearchGate. [Link]
-
Tani, K., & Be, D. C. (n.d.). Supporting Information for “A Facile and Modular Synthesis of Phosphinooxazoline (PHOX) Ligands”. University of California, Irvine. [Link]
-
Halcrow, M. A. (2007). An Improved Procedure for a Versatile Ligand. The Synthesis of 1,1′-bis(Diphenylphosphino)-ferrocene. Taylor & Francis Online. [Link]
-
Halpern, J. (1982). Scope of Asymmetric Catalytic. Science, 217(4558), 401-407. [Link]
-
Bickelhaupt, F. M., & de Lera, A. R. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(15), 3623-3633. [Link]
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Pfaltz, A., & Helmchen, G. (1999). Synthesis of (S)-tert-ButylPHOX. Organic Syntheses, 76, 228. [Link]
-
Bandoli, G., et al. (1986). Heteropolymetallic complexes of 1,1'-bis(diphenylphosphino)ferrocene (dppf). 5. Synthesis and characterization of the cationic complexes [M(dppf)2]+ (M = rhodium, iridium). Crystal and molecular structure of [Ir(dppf)2]B(C6H5)4. Inorganica Chimica Acta, 112(2), 177-183. [Link]
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Noyori, R., & Ohkuma, T. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Platinum Metals Review, 49(4), 163-164. [Link]
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van Leeuwen, P. W. N. M., et al. (2002). Fluorous derivatives of [Rh(COD)(dppe)]BX4 (XàF, Ph): synthesis, physical studies and application in catalytic hydrogenation of. Journal of Organometallic Chemistry, 662(1-2), 109-120. [Link]
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Kabir, S. E., et al. (2018). Synthesis, characterization and DFT studies of 1, 1′-Bis(diphenylphosphino)ferrocene substituted diiron complexes: Bioinspired [FeFe] hydrogenase model complexes. ResearchGate. [Link]
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The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Darkwa, J., & Gu, X. (2018). Application of Biaryl Phosphacycles in Palladium‐Catalysed Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Chlorides. European Journal of Inorganic Chemistry, 2018(20-21), 2269-2275. [Link]
-
van den Berg, M., et al. (2002). Highly Enantioselective Rhodium-Catalyzed Hydrogenation with Monodentate Ligands. Journal of the American Chemical Society, 124(46), 13670-13671. [Link]
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Heller, D., et al. (2019). A view of the [Rh(COD)(DPEPhos)]BF4·CH2Cl2 complex with the... ResearchGate. [Link]
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Rios, R., & Valero, G. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 29(14), 3336. [Link]
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2. Methodological & Application
Application Note: Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) via P-Cl Substitution
[1]
Executive Summary
This application note details the synthesis of 1,1'-bis(diphenylphosphino)ferrocene (dppf) utilizing 1,1'-bis(dichlorophosphino)ferrocene as the electrophilic precursor.[1] Unlike the direct lithiation route of ferrocene followed by chlorodiphenylphosphine quench, this protocol employs a divergent strategy: subjecting the pre-installed dichlorophosphino scaffold to nucleophilic attack by phenylmagnesium bromide (PhMgBr).
This route is particularly valuable for researchers requiring high-purity dppf or those aiming to synthesize non-standard dppf analogs (e.g., alkyl or substituted aryl variants) using the same dichlorophosphino backbone.[1]
Key Outcome: High-yield isolation (>85%) of crystalline dppf suitable for catalytic cross-coupling applications.[1]
Introduction & Mechanistic Rationale
The Divergent Synthesis Advantage
While commercial dppf is often produced via the lithiation of ferrocene, the dichlorophosphino route offers a distinct advantage: modularity . By isolating the highly reactive intermediate This compound , the chemist can introduce virtually any organic group onto the phosphorus center by simply varying the Grignard reagent.
Reaction Mechanism
The transformation is a nucleophilic substitution at the phosphorus(III) center. The reaction proceeds via the attack of the carbanionic phenyl group (from the Grignard reagent) on the electrophilic phosphorus, displacing the chloride ion.
-
Stoichiometry: The precursor contains two phosphorus atoms, each possessing two P-Cl bonds.[1] Therefore, 4 equivalents of nucleophile are theoretically required. In practice, a slight excess (4.2–4.4 eq) ensures complete substitution and prevents the formation of mono-substituted byproducts.[1]
Chemical Equation:
Safety & Handling (Critical)
| Hazard Class | Compound | Risk Description | Mitigation |
| Corrosive / Toxic | This compound | Hydrolyzes rapidly in air to release HCl gas .[1] Causes severe skin/eye burns.[1][2] | Handle strictly in a glovebox or under active Schlenk flow. |
| Pyrophoric / Reactive | Phenylmagnesium Bromide (PhMgBr) | Reacts violently with water/protic solvents.[1] | Use oven-dried glassware; transfer via cannula or sure-seal syringe.[1] |
| Target Organ Toxicity | dppf (Product) | Generally low toxicity, but phosphines are suspected neurotoxins.[1] | Handle in a fume hood; wear nitrile gloves. |
Experimental Protocol
Materials & Equipment
-
Precursor: this compound (Recrystallized from hexane if impure).[1]
-
Nucleophile: Phenylmagnesium bromide (3.0 M in diethyl ether or THF).[1]
-
Solvent: Anhydrous THF (Distilled over Na/Benzophenone or from SPS).
-
Quench: Degassed Saturated
solution. -
Apparatus: Double-manifold Schlenk line, 250 mL Schlenk flask, magnetic stir bar, addition funnel.
Workflow Diagram
Figure 1: Step-by-step synthesis workflow for dppf.
Step-by-Step Procedure
Step 1: Preparation of the Electrophile Solution
-
Flame-dry a 250 mL Schlenk flask and cool under a stream of Argon.
-
Charge the flask with This compound (2.0 g, 5.15 mmol).
-
Add 50 mL of anhydrous THF . The solution should turn a deep orange/red.
-
Cool the reaction flask to 0°C using an ice/water bath.
Step 2: Grignard Addition (The Critical Step)
-
Calculate the required PhMgBr:
.[1] -
Transfer the PhMgBr solution into a pressure-equalizing addition funnel (under Argon).
-
Slowly add the Grignard reagent dropwise over 30 minutes.
-
Observation: A color change is typical (often darkening).[1]
-
Control: Maintain temperature
to prevent side reactions or decomposition of the ferrocene backbone.
-
Step 3: Reaction & Maturation [1]
-
Once addition is complete, remove the ice bath.
-
Allow the mixture to warm to Room Temperature (RT).
-
Stir for 3 hours .
Step 4: Quench & Workup
-
Cool the flask back to 0°C.
-
Carefully quench by dropwise addition of degassed saturated aqueous
(20 mL).-
Note: Use degassed water to prevent oxidation of the phosphine to phosphine oxide (
).
-
-
Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (
).[1] -
Combine organic layers, wash with brine, and dry over anhydrous
. -
Filter and remove solvent under reduced pressure to yield an orange solid.
Purification & Characterization
Crude dppf often contains traces of magnesium salts or oxidized phosphine (
Recrystallization Protocol[4]
-
Dissolve the crude orange solid in the minimum amount of hot Chloroform (
) (approx. 60°C). -
Slowly add hot Absolute Ethanol until the solution becomes slightly turbid.
-
Allow to cool slowly to RT, then place in a fridge (4°C) overnight.
-
Filter the orange needles and wash with cold ethanol.
-
Dry under high vacuum.[1]
Characterization Data[1][4][5][6][7][8]
| Technique | Expected Signal | Interpretation |
| Confirm P(III) state. Oxide peak appears at | ||
| Ferrocene backbone protons. | ||
| Phenyl protons.[1] | ||
| Melting Point | 181 - 183 °C | Sharp range indicates high purity.[1] |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Product is sticky/oil | Residual THF or Mg salts.[1] | Triturate with cold ethanol or perform the recrystallization again. |
| Oxidation to | Ensure all solvents (especially during quench) are degassed.[1] Recrystallize from degassed EtOH. | |
| Low Yield | Hydrolysis of precursor before reaction. | The starting material |
References
-
Original Synthesis & Properties: Bishop, J. J., Davison, A., Katcher, M. L., Lichtenberg, D. W., Merrill, R. E., & Smart, J. C. (1971).[1][3] Journal of Organometallic Chemistry, 27(2), 241-249.[1] Link
-
Structural Characterization: Butler, I. R., Cullen, W. R., Kim, T. J., Rettig, S. J., & Trotter, J. (1985).[1] Organometallics, 4(6), 972-980.[1] Link[1]
-
Catalytic Applications: Hayashi, T., Konishi, M., Kobori, Y., Kumada, M., Higuchi, T., & Hirotsu, K. (1984).[1] Journal of the American Chemical Society, 106(1), 158-163.[1] Link[1]
-
Recrystallization Techniques: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] Link
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- 3. (PDF) Heteropolymetallic complexes of 1,1'-bis(diphenylphosphino)ferrocene (dppf). 5. Synthesis and characterization of the cationic complexes [M(dppf)2]+ (M = rhodium, iridium). Crystal and molecular structure of [Ir(dppf)2]B(C6H5)4 [academia.edu]
Methodological & Application
Application Note & Protocol: Synthesis of 1,1'-Bis(diorganophosphino)ferrocene Ligands via Grignard Reagents
Introduction: The Significance of Ferrocene-Based Diphosphine Ligands
Ferrocene-based diphosphine ligands are a cornerstone of modern organometallic chemistry and homogeneous catalysis. Among them, 1,1'-bis(diphenylphosphino)ferrocene (dppf) is arguably the most prominent, valued for its unique structural properties imparted by the ferrocene backbone.[1][2] The rigid, metallocene scaffold enforces a well-defined geometry and a large natural bite angle, which are crucial for promoting high efficiency and selectivity in a vast array of catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig aminations.[2][3][4]
The synthesis of these valuable ligands is most commonly achieved through the nucleophilic substitution of the P-Cl bonds of 1,1'-bis(dichlorophosphino)ferrocene with a suitable carbanionic reagent. This document provides a comprehensive, field-tested protocol for the reaction with Grignard reagents (R-MgX), offering a versatile route to a wide range of 1,1'-bis(dialkyl- and diarylphosphino)ferrocene derivatives. We will detail the underlying mechanism, critical safety procedures, a step-by-step experimental workflow, and troubleshooting advice to ensure a successful and reproducible synthesis.
Reaction Mechanism and Guiding Principles
The core of this synthesis is a classic nucleophilic substitution reaction. The Grignard reagent, which is best described as a highly polar organometallic compound, provides a strongly nucleophilic carbanion (R⁻).[5] This carbanion readily attacks the electrophilic phosphorus atom of the P-Cl bond in this compound. The reaction proceeds in a stepwise manner, with each of the four P-Cl bonds being substituted by an organic group (R) from the Grignard reagent, ultimately forming two new P-C bonds on each phosphorus atom.
Key Chemical Transformation: Fc(PCl₂)₂ + 4 R-MgX → Fc(PR₂)₂ + 4 MgXCl (where Fc = ferrocene-1,1'-diyl)
The success of this reaction is critically dependent on two fundamental principles:
-
Exclusion of Water and Protic Solvents: Grignard reagents are exceptionally strong bases and will react violently and preferentially with any available acidic protons, particularly water.[6][7] This "quenching" reaction destroys the Grignard reagent, forming an alkane and magnesium salts, thereby halting the desired reaction.[8] Therefore, all glassware must be rigorously dried, and all solvents must be anhydrous.
-
Maintenance of an Inert Atmosphere: Grignard reagents and many chlorophosphines can react with atmospheric oxygen. An inert atmosphere of dry argon or nitrogen must be maintained throughout the entire procedure using standard Schlenk line or glovebox techniques to prevent reagent degradation and the formation of undesired byproducts.[9][10]
CRITICAL SAFETY PRECAUTIONS
This procedure involves highly reactive and hazardous materials. A thorough risk assessment must be conducted before commencing any work.
-
Grignard Reagents: These reagents are flammable, corrosive, and can be pyrophoric , meaning they can ignite spontaneously upon contact with air.[10][11] They react violently with water, releasing flammable gases.[12] Handle exclusively under an inert atmosphere.
-
Chlorophosphines: this compound and related compounds are corrosive and toxic. Avoid inhalation of dust or vapors and prevent skin contact.
-
Solvents: Anhydrous diethyl ether and tetrahydrofuran (THF) are extremely flammable and volatile.[13][14] Ensure there are no ignition sources in the vicinity and always perform the reaction within a certified chemical fume hood.
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the chlorophosphine are exothermic.[11][14] The risk of a runaway reaction is significant if reagents are mixed too quickly or without adequate cooling.[11] An ice bath and a low-temperature bath (e.g., dry ice/acetone) must be readily available.
-
Personal Protective Equipment (PPE): Fire-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves are mandatory at all times.
Materials and Equipment
Reagents
-
This compound
-
Magnesium (Mg) turnings, Grignard grade[12]
-
Organic halide (e.g., Bromobenzene for dppf synthesis)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Iodine (I₂) crystal (as an initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution, degassed
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., Ethanol, Hexane, Dichloromethane)
Equipment
-
Schlenk line or inert atmosphere glovebox
-
Oven-dried or flame-dried glassware:
-
Three-neck round-bottom flasks
-
Pressure-equalizing dropping funnel
-
Reflux condenser
-
-
Magnetic stirrer and stir bars
-
Cannula and gas-tight syringes[10]
-
Low-temperature bath (Dry ice/acetone or similar)
-
Rotary evaporator
Detailed Experimental Protocol
This protocol describes the synthesis of 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a representative example. It can be adapted for other alkyl or aryl Grignard reagents.
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a three-neck flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and backfill with dry argon or nitrogen. Maintain a positive inert gas pressure throughout the experiment.[13][14]
-
Magnesium Activation: Place Mg turnings (4.4 eq.) in the flask. Add one small crystal of iodine. The iodine helps to etch the passivating oxide layer on the magnesium surface, facilitating reaction initiation.[13]
-
Initiation: In the dropping funnel, prepare a solution of bromobenzene (4.2 eq.) in anhydrous Et₂O or THF. Add a small portion (approx. 10%) of this solution to the Mg turnings.
-
Formation: The reaction is initiated when the brown color of the iodine fades and the solution becomes cloudy with gentle bubbling.[13] If the reaction does not start, gently warm the flask with a heat gun. Once initiated, the reaction is exothermic. Maintain a gentle reflux by slowly adding the remaining bromobenzene solution from the dropping funnel. Use an ice bath to control the reaction rate if necessary.
-
Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting dark, cloudy solution is the Grignard reagent.
Part B: Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Reactant Preparation: In a separate, dry Schlenk flask equipped with a stir bar, dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool this solution to -78 °C using a dry ice/acetone bath. This is crucial to control the exothermicity of the upcoming addition.
-
Grignard Addition: Slowly transfer the prepared phenylmagnesium bromide solution (4.1 eq.) from the first flask to the cooled chlorophosphine solution via cannula. A color change from orange to a deep red or brown is typically observed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (or for at least 4 hours).
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully add degassed, saturated aqueous NH₄Cl solution to quench any unreacted Grignard reagent. This step is also exothermic and may produce gas.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with diethyl ether or dichloromethane.
-
Washing & Drying: Combine the organic layers and wash them with brine. Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting orange-red solid is the crude product. Purify by recrystallization from a suitable solvent like hot ethanol to yield dppf as bright orange crystals.
Experimental Workflow Diagram
The following diagram illustrates the complete synthesis workflow.
Caption: Workflow for dppf synthesis.
Data Summary Table
The following table provides generalized parameters for synthesizing various 1,1'-bis(diorganophosphino)ferrocene ligands.
| R-Group (in R-MgX) | Organic Halide | Stoichiometry (R-MgX : Fc(PCl₂)₂) | Solvent | Temp. (°C) | Typical Yield | ³¹P NMR (δ, ppm) |
| Phenyl | Bromobenzene | 4.1 : 1 | THF/Ether | -78 to RT | 75-90% | ~ -16.5 |
| Ethyl | Bromoethane | 4.1 : 1 | Ether | -78 to RT | 60-80% | ~ -20.8 |
| tert-Butyl | tert-Butyl Chloride | 4.2 : 1 | THF | -78 to RT | 50-70% | ~ +21.0 |
| Cyclohexyl | Bromocyclohexane | 4.1 : 1 | THF | -78 to RT | 65-85% | ~ -10.2 |
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
³¹P{¹H} NMR Spectroscopy: This is the most definitive technique. A single sharp peak in the proton-decoupled spectrum confirms the formation of a single, symmetric diphosphine product.[4] The disappearance of the starting material signal (for Fc(PCl₂)₂, δ ≈ +170 ppm) is indicative of a complete reaction.
-
¹H NMR Spectroscopy: Shows characteristic signals for the substituted cyclopentadienyl protons on the ferrocene core (typically two pseudo-triplets) and the signals corresponding to the organic R-groups.
-
¹³C{¹H} NMR Spectroscopy: Provides further structural confirmation of the ferrocene backbone and the organic substituents.
-
Mass Spectrometry: Confirms the molecular weight of the synthesized ligand.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | 1. Wet glassware or solvent.[13][14]2. Inactive magnesium surface (oxide layer). | 1. Rigorously re-dry all glassware and use freshly distilled or newly opened anhydrous solvent.2. Add a small iodine crystal, a few drops of 1,2-dibromoethane, or sonicate the flask to activate the Mg surface.[13] |
| Low yield of final product. | 1. Grignard reagent was partially quenched by moisture/air.2. Insufficient Grignard reagent used.3. Side reactions (e.g., Wurtz coupling). | 1. Ensure the system is completely leak-tight and maintain a positive inert gas pressure.2. Prepare a slight excess of the Grignard reagent (e.g., 4.2 to 4.5 equivalents).[14]3. Ensure slow addition of reagents at low temperature to minimize side reactions. |
| Product is an oily or impure solid. | 1. Incomplete reaction.2. Inefficient quenching or work-up. | 1. Extend the reaction time or allow it to warm to RT for longer.2. Ensure the quenching step is performed slowly at 0 °C and that extractions are thorough. Repeat the recrystallization process. |
References
-
A Rapid General Synthesis and the Spectroscopic Data of 2,2'-Bis-(di-isopropylphosphino)-1,1'-dibromoferrocene, (bpdbf), - ePrints Soton. Available at: [Link]
-
1,1′-Bis(diphenylphosphino)ferrocene Platinum(II) Complexes as a Route to Functionalized Multiporphyrin Systems - MDPI. Available at: [Link]
-
Palladium-catalysed Grignard cross-coupling using highly concentrated Grignards in methyl- tetrahydrofuran. Edward J. Available at: [Link]
-
Bis(diphenylphosphino)ferrocene Catalyzed Synthesis of 2,3Diamino1,4-naphthoquinones - ResearchGate. Available at: [Link]
-
An Improved Procedure for a Versatile Ligand. The Synthesis of 1,1′-bis(Diphenylphosphino)-ferrocene - Taylor & Francis. Available at: [Link]
-
Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II): an effective catalyst for cross-coupling of secondary and primary alkyl Grignard and alkylzinc reagents with organic halides | Journal of the American Chemical Society. Available at: [Link]
-
5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. Available at: [Link]
-
Grignard Reaction - American Chemical Society. Available at: [Link]
-
What are Grignard reagent preparation precautions during preparation? - Quora. Available at: [Link]
-
Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions - MDPI. Available at: [Link]
-
Grignard reaction - Wikipedia. Available at: [Link]
-
Synthesis, coordination behavior, and catalytic properties of dppf congeners with an inserted carbonyl moiety - New Journal of Chemistry (RSC Publishing). Available at: [Link]
- for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP).
-
SAFETY DATA SHEET - Lab Alley. Available at: [Link]
-
The Grignard Reaction Mechanism - Chemistry Steps. Available at: [Link]
-
1,1'-Bis(diphenylphosphino)ferrocene [Dppf] - Common Organic Chemistry. Available at: [Link]
-
3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Available at: [Link]
-
Cleavage of [Pd2(PP)2(μ-Cl)2][BArF24]2 (PP = Bis(phosphino)ferrocene, BArF24 = Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate) with Monodentate Phosphines - PMC. Available at: [Link]
-
Chemistry Grignard Reaction Mechanism - SATHEE. Available at: [Link]
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Application Notes and Protocols: Preparation of Chiral Phosphonite Ligands Using 1,1'-Bis(dichlorophosphino)ferrocene
Introduction: The Power of Chirality in Ferrocene-Based Ligands
In the realm of asymmetric catalysis, the quest for efficient and highly selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of drug development and fine chemical production. Ferrocene-based ligands have emerged as a privileged class of structures due to their unique stereochemical properties, thermal and air stability, and the ability to create a well-defined chiral environment around a metal center. The planar chirality of the ferrocene backbone, combined with central or axial chirality from substituents, allows for the fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity in a wide array of catalytic transformations.
This guide provides a detailed exploration into the preparation of a specific class of these powerful catalytic tools: chiral phosphonite ligands derived from 1,1'-bis(dichlorophosphino)ferrocene. These P,O-ligands offer a modular approach to catalyst design, where the chiral diol or amino alcohol component can be readily varied to create a library of ligands for screening in various asymmetric reactions. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the application of these ligands in key catalytic processes.
Synthetic Strategy: A Modular Approach to Chiral Ferrocenyl Phosphonites
The synthesis of chiral phosphonite ligands from this compound is predicated on a two-step, one-pot reaction sequence. This methodology allows for the introduction of chirality through the use of readily available enantiopure diols or amino alcohols.
The core principle involves the in-situ formation of a chiral phosphorochloridite from a chiral diol and phosphorus trichloride (PCl₃). This reactive intermediate is then reacted with this compound to yield the desired chiral phosphonite ligand. The modularity of this approach is a key advantage, as a diverse range of chiral diols can be employed to systematically tune the ligand's steric and electronic environment.
Figure 1: General workflow for the synthesis of chiral ferrocenyl phosphonite ligands.
Experimental Protocols
Protocol 1: Synthesis of a Chiral Phosphorochloridite Intermediate (Exemplified with (R)-BINOL)
This protocol details the in-situ preparation of the chiral phosphorochloridite derived from (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL). This intermediate is highly reactive and is typically used immediately in the subsequent reaction without isolation.
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous Triethylamine (NEt₃)
-
Anhydrous Toluene
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add (R)-BINOL (1.0 eq) and anhydrous triethylamine (2.2 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous toluene to dissolve the solids.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of PCl₃: Slowly add phosphorus trichloride (1.1 eq) dropwise to the stirred solution. A white precipitate of triethylammonium hydrochloride will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the chiral phosphorochloridite is typically monitored by ³¹P NMR spectroscopy (a characteristic signal is expected).
-
Direct Use: The resulting slurry containing the chiral phosphorochloridite is used directly in the next step without purification.
Protocol 2: Synthesis of a Chiral Ferrocenyl Phosphonite Ligand
This protocol describes the reaction of the in-situ generated chiral phosphorochloridite with this compound.
Materials:
-
Slurry containing the chiral phosphorochloridite from Protocol 1
-
This compound
-
Anhydrous Toluene
-
Anhydrous Triethylamine (optional, for scavenging any residual HCl)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Cannula or syringe for transfer
Procedure:
-
Preparation: In a separate Schlenk flask under an inert atmosphere, dissolve this compound (0.5 eq relative to the starting chiral diol) in anhydrous toluene.
-
Cooling: Cool the solution of the ferrocene precursor to 0 °C.
-
Transfer: Slowly transfer the slurry containing the chiral phosphorochloridite from Protocol 1 to the cooled solution of this compound via cannula or a wide-bore needle.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the starting materials and the appearance of the product signal.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the triethylammonium hydrochloride precipitate.
-
Wash the Celite pad with anhydrous toluene.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product is typically purified by recrystallization from an appropriate solvent system (e.g., toluene/hexane or dichloromethane/hexane) to yield the chiral ferrocenyl phosphonite ligand as a solid.
Data Presentation: Characterization of Chiral Ferrocenyl Phosphonite Ligands
The synthesized ligands should be thoroughly characterized to confirm their structure and purity.
Table 1: Expected Spectroscopic Data for a Representative Chiral Ferrocenyl Phosphonite Ligand
| Spectroscopic Technique | Expected Observations |
| ³¹P NMR | A single sharp singlet in the range of δ 140-160 ppm. The exact chemical shift is dependent on the specific chiral diol used. |
| ¹H NMR | Characteristic signals for the ferrocenyl protons (two multiplets or singlets in the region of δ 4.0-5.0 ppm) and the protons of the chiral diol backbone. |
| ¹³C NMR | Resonances corresponding to the ferrocenyl cyclopentadienyl rings and the carbon framework of the chiral diol. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the ligand. |
| FT-IR | Characteristic P-O-C stretching frequencies. |
Application in Asymmetric Catalysis
Chiral ferrocenyl phosphonite ligands are versatile and have shown excellent performance in a range of metal-catalyzed asymmetric reactions. The choice of metal precursor and reaction conditions is crucial for achieving high enantioselectivity.
Figure 2: A simplified representation of a catalytic cycle in asymmetric synthesis.
Application Example 1: Asymmetric Hydrogenation
Rhodium and Iridium complexes of chiral ferrocenyl phosphonite ligands are effective catalysts for the asymmetric hydrogenation of various prochiral olefins, such as enamides and itaconates, to produce chiral amines and carboxylic acid derivatives.
Table 2: Representative Results in Asymmetric Hydrogenation
| Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (bar H₂) | Conversion (%) | ee (%) |
| Methyl α-acetamidoacrylate | [Rh(COD)₂(BF₄)] / Ligand | CH₂Cl₂ | 25 | 1 | >99 | up to 98 |
| Dimethyl itaconate | [Rh(COD)₂(BF₄)] / Ligand | Toluene | 25 | 10 | >99 | up to 95 |
Application Example 2: Asymmetric Hydroformylation
Rhodium-catalyzed asymmetric hydroformylation of styrenes and vinyl acetate can be achieved with high regioselectivity and enantioselectivity using these ligands, yielding valuable chiral aldehydes.
Table 3: Representative Results in Asymmetric Hydroformylation
| Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (bar CO/H₂) | b:l ratio | ee (%) |
| Styrene | [Rh(acac)(CO)₂] / Ligand | Toluene | 60 | 20 | >95:5 | up to 92 |
| Vinyl acetate | [Rh(acac)(CO)₂] / Ligand | Benzene | 80 | 50 | >90:10 | up to 88 |
Application Example 3: Asymmetric Allylic Alkylation
Palladium complexes of chiral ferrocenyl phosphonite ligands catalyze the asymmetric allylic alkylation of 1,3-diphenylallyl acetate with soft nucleophiles like dimethyl malonate, affording chiral products with high enantiomeric excess.[1]
Table 4: Representative Results in Asymmetric Allylic Alkylation
| Substrate | Nucleophile | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1,3-Diphenylallyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ / Ligand | THF | 25 | >95 | up to 96 |
Conclusion: A Versatile Platform for Catalyst Development
The synthesis of chiral phosphonite ligands from this compound offers a robust and modular platform for the development of new catalysts for asymmetric synthesis. The straightforward synthetic protocol, coupled with the ability to fine-tune the ligand architecture by varying the chiral diol component, makes this an attractive strategy for both academic research and industrial applications. The high efficiencies and enantioselectivities achieved in key catalytic transformations underscore the potential of these ligands in the synthesis of valuable chiral molecules for the pharmaceutical and fine chemical industries.
References
-
Cunningham, L., Benson, A., & Guiry, P. J. (2020). Recent developments in the synthesis and applications of chiral ferrocene ligands and organocatalysts in asymmetric catalysis. Organic & Biomolecular Chemistry, 18(46), 9329-9370. [Link]
-
van Leeuwen, P. W. N. M., Kamer, P. C. J., & Reek, J. N. H. (2000). Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation. Chemical Reviews, 100(8), 2741-2770. [Link]
-
Reetz, M. T. (2008). Combinatorial and evolution-based methods in the creation of enantioselective catalysts. Angewandte Chemie International Edition, 47(8), 1338-1378. [Link]
-
Hayashi, T. (2004). Chiral Monodentate Phosphine Ligand MOP for Transition-Metal-Catalyzed Asymmetric Reactions. Accounts of Chemical Research, 37(8), 548-555. [Link]
-
Gladiali, S., & Alberico, E. (2006). Chiral ferrocenyl phosphines in asymmetric catalysis. Chemical Society Reviews, 35(3), 226-236. [Link]
-
Togni, A., & Spindler, F. (Eds.). (2008). Ferrocenes: Homogeneous Catalysis, Organic Synthesis, Materials Science. John Wiley & Sons. [Link]
-
Multi-Ferrocene-Based Ligands: From Design to Applications. Chemical Reviews. [Link]
Sources
functionalization of 1,1'-bis(dichlorophosphino)ferrocene with alcohols and amines
Application Note: Functionalization of 1,1'-Bis(dichlorophosphino)ferrocene
Executive Summary
This compound (CAS 142691-70-1), often abbreviated as fdcp , is a pivotal "master key" precursor for generating libraries of bidentate ferrocenyl ligands. Unlike the ubiquitous dppf (which is chemically inert at phosphorus), fdcp possesses four reactive P–Cl bonds. This application note details the protocols for nucleophilic substitution at these phosphorus centers using alcohols and amines. These reactions yield ferrocenyl phosphonites and phosphoramidites , a class of ligands essential for highly enantioselective transition-metal catalysis (e.g., Rh-catalyzed hydrogenation, Cu-catalyzed conjugate addition).
Critical Safety & Handling (The "Zero-Moisture" Rule)
The success of these protocols relies entirely on the exclusion of moisture. The P–Cl bonds in fdcp are extremely hydrolytically unstable.
-
Hazard: fdcp releases HCl gas immediately upon contact with moisture. It is corrosive and a lachrymator.
-
Storage: Store under Argon/Nitrogen at < -20°C.
-
Solvents: THF, Toluene, and DCM must be dried (Na/Benzophenone or Solvent Purification System) and degassed. Water content must be < 10 ppm.
-
Base: Amines (Et
N, Pyridine) used as scavengers must be distilled over CaH and stored over KOH pellets.
Mechanistic Insight: Nucleophilic Substitution at P(III)
The functionalization proceeds via an S
General Reaction Scheme:
-
Nu = OR: Product is a Phosphonite .
-
Nu = NR
: Product is a Phosphoramidite .
Figure 1: Divergent synthesis pathways from the dichlorophosphine precursor.
Protocol 1: Synthesis of Ferrocenyl Phosphonites (Reaction with Alcohols)
Application: Synthesis of chiral ligands using chiral diols (e.g., BINOL, TADDOL) or simple alcohols. Note: Simple alkyl phosphonites (e.g., -OMe) are often unstable and prone to Arbuzov rearrangement. Bulky chiral diols form stable cyclic phosphonites.
Materials:
-
fdcp (1.0 eq)
-
Alcohol/Diol (4.0 eq for mono-alcohols, 2.0 eq for diols)
-
Triethylamine (Et
N) (4.4 eq, excess) -
Solvent: Dry THF or Toluene
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck Schlenk flask equipped with a magnetic stir bar and a dropping funnel. Cool under Argon flow.
-
Dissolution: Charge the flask with fdcp (e.g., 1.0 mmol, 388 mg) and dry THF (10 mL). The solution will be orange/red.
-
Base Addition: Add dry Et
N (4.4 mmol, 0.61 mL) via syringe. -
Nucleophile Addition:
-
For Mono-alcohols: Dissolve alcohol in THF and add dropwise at 0°C .
-
For Diols (e.g., (R)-BINOL): Dissolve 2.0 eq of diol in THF and add dropwise at 0°C .
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. A thick white precipitate (Et
N·HCl) will form. -
Filtration: Filter the mixture through a Schlenk frit (G3 or G4 porosity) under Argon to remove the salt. Do not use paper filters in air.
-
Isolation: Evaporate the solvent in vacuo.
-
Purification: If the product is a solid, recrystallize from DCM/Hexane. If an oil, it may require vacuum distillation or use as crude (if >95% pure by NMR).
-
Protocol 2: Synthesis of Ferrocenyl Phosphoramidites (Reaction with Amines)
Application: Ligands for Cu-catalyzed asymmetric conjugate additions (Feringa-type chemistry).
Materials:
-
fdcp (1.0 eq)
-
Secondary Amine (e.g., Diethylamine, Morpholine, or chiral amine) (4.0 eq)
-
Base: Et
N is optional if the amine is cheap/volatile (use excess amine as base), but using stoichiometric amine + excess Et N is more atom-economical for expensive chiral amines.
Step-by-Step Procedure:
-
Setup: Standard Schlenk setup (as above).
-
Reagent Prep: Dissolve fdcp (1.0 mmol) in dry DCM (10 mL). Cool to -78°C (Dry ice/Acetone bath). Note: Aminolysis is more exothermic than alcoholysis.
-
Addition: Mix the amine (4.0 mmol) and Et
N (4.4 mmol) in DCM (5 mL). Add this mixture dropwise to the cold fdcp solution over 20 minutes. -
Reaction: Stir at -78°C for 1 hour, then slowly warm to RT overnight.
-
Workup:
-
Filter off the amine hydrochloride salts under Argon.
-
Remove volatiles under high vacuum.
-
Critical: Phosphoramidites are often sensitive to weak acids (like silica gel). If column chromatography is needed, use Basic Alumina or silica pre-treated with 5% Et
N/Hexane.
-
Characterization & Data Interpretation
P NMR is the primary tool for monitoring these reactions. The chemical shift provides immediate feedback on the oxidation state and substitution pattern.Table 1: Diagnostic
| Species | Chemical Shift ( | Notes |
| Precursor (fdcp) | +160 to +165 | Distinctive downfield signal for P-Cl |
| Phosphonite (P-OR) | +150 to +180 | Shift depends on ring strain (cyclic vs acyclic). |
| Phosphoramidite (P-NR | +120 to +145 | Upfield shift relative to P-Cl due to N-donation. |
| Oxidized P(V) (Impurity) | +30 to +50 | Indicates moisture ingress (P=O formation). |
| Phosphine (P-C) | -20 to +10 | E.g., dppf is at -17 ppm. |
Self-Validation Check:
-
Success: Complete disappearance of the signal at ~163 ppm and appearance of a single new peak in the 120–180 ppm range.
-
Failure: Appearance of peaks around 30–50 ppm indicates oxidation/hydrolysis.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Sticky/Oily Precipitate | Amine salts are not crystallizing. | Switch solvent to Toluene or Ether; salts are less soluble and easier to filter. |
| Multiple | Incomplete substitution. | Increase reaction time or temperature (reflux in THF). Ensure stoichiometry is strict (4.0+ eq). |
| Peak at ~5 ppm | Hydrolysis to H-phosphonates. | Solvent was wet.[1] Re-dry solvent with Na/Benzophenone. |
| Product decomposes on Silica | Acid sensitivity. | Use neutral/basic alumina or add 5% Et |
References
-
Preparation of Precursor: Butler, I. R., et al. "An efficient, scalable synthesis of ferrocenylphosphine and dichloroferrocenylphosphine." RSC Advances, 2012. Link
-
Phosphoramidite Ligands: Feringa, B. L., et al. "Phosphoramidites: Marvellous Ligands in Catalytic Asymmetric Conjugate Addition." Accounts of Chemical Research, 2000. Link
-
General P(III) Synthesis: "Synthesis of Organophosphorus Compounds." Organic Syntheses, Coll.[2] Vol. 10, p. 248. Link
-
NMR Data Verification: "31P NMR Chemical Shifts." Organic Chemistry Data. Link
Disclaimer: This protocol involves the handling of hazardous chemicals (chlorophosphines). All work must be performed in a fume hood or glovebox by trained personnel wearing appropriate PPE.
Sources
procedure for synthesizing metallocene-bridged bisphosphaalkenes
Application Note & Protocol
Title: A Practical Guide to the Synthesis of 1,1'-Ferrocene-Bridged Bis(phosphaalkenes) via the Becker Route
Abstract: This document provides a comprehensive protocol for the synthesis of metallocene-bridged bis(phosphaalkenes), a class of organometallic compounds with significant potential in coordination chemistry and materials science. We focus on a robust and reproducible method, the Becker route, which involves the condensation of a 1,1'-disubstituted ferrocene derivative with a sterically demanding bis(trimethylsilyl)phosphane. This guide offers detailed, step-by-step procedures, mechanistic insights, characterization data, and expert commentary to ensure successful synthesis. It is intended for researchers in organometallic chemistry, materials science, and drug development who require access to these unique molecular architectures.
Introduction and Scientific Background
Metallocenes, particularly ferrocene, serve as exceptionally stable and versatile scaffolds in organometallic chemistry.[1] Their unique electronic properties and three-dimensional structure make them ideal building blocks for advanced materials and ligands.[2] When the cyclopentadienyl (Cp) rings of a ferrocene unit are functionalized with phosphaalkene moieties (P=C double bonds), the resulting bis(phosphaalkene) ligands offer a fascinating combination of a redox-active metallocene core and reactive phosphorus centers.[3][4] These features make them highly attractive for applications as redox-switchable ligands in catalysis and as building blocks for novel phosphorus-containing polymers.[3]
The synthesis of phosphaalkenes, however, is non-trivial due to the high reactivity of the P=C double bond. Several methods have been developed, including the Phospha-Wittig reaction and its variants.[5][6] For the specific construction of C-bonded, metallocene-bridged bis(phosphaalkenes), the Becker route provides a reliable and effective strategy.[4] This approach is predicated on the reaction between a bis(acyl chloride) and a bis(trimethylsilyl)phosphane, which proceeds through an acylphosphane intermediate that subsequently rearranges to form the thermodynamically stable phosphaalkene.[4]
This guide will detail the synthesis of a representative example: a 1,1'-ferrocenylene-bridged bis(phosphaalkene) bearing the sterically demanding 2,4,6-tri-tert-butylphenyl (Mes*) group, which is crucial for kinetic stabilization of the P=C moieties.
Overall Synthetic Workflow
The synthesis is a multi-step process that requires proficiency in inert atmosphere techniques (Schlenk line or glovebox). The overall workflow can be divided into two primary pathways that converge in the final condensation step: the preparation of the functionalized ferrocene scaffold and the synthesis of the key phosphorus reagent.
Figure 1: Overall synthetic workflow for metallocene-bridged bis(phosphaalkenes).
Detailed Protocols
CAUTION: All procedures must be carried out under a dry, oxygen-free inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or a glovebox. Solvents must be rigorously dried and deoxygenated prior to use. Organolithium reagents and chlorosilanes are highly reactive and require careful handling.
Protocol 1: Synthesis of Mes*P(SiMe₃)₂ (Key Phosphorus Reagent)
This protocol is adapted from established procedures for the silylation of primary phosphines.[4]
Materials & Reagents:
-
2,4,6-Tri-tert-butylphenylphosphine (Mes*PH₂)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Chlorotrimethylsilane (TMSCl), freshly distilled
-
Anhydrous Diethyl Ether (Et₂O)
-
Anhydrous Hexanes
Procedure:
-
In a Schlenk flask, dissolve Mes*PH₂ (1.0 eq) in anhydrous Et₂O to make a ~0.1 M solution.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add n-BuLi (2.1 eq) dropwise via syringe. Expert Insight: A slight excess of n-BuLi ensures complete deprotonation. The solution will develop a deep red or orange color, indicating the formation of the phosphide anion.
-
Allow the solution to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
In a separate Schlenk flask, prepare a solution of freshly distilled TMSCl (2.2 eq) in Et₂O.
-
Cool both the phosphide solution and the TMSCl solution to 0 °C.
-
Slowly add the red phosphide solution to the stirred TMSCl solution via cannula. A white precipitate (LiCl) will form immediately.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent and other volatiles under reduced pressure.
-
Extract the remaining solid with anhydrous hexanes and filter through a Celite pad or a fine porosity sintered glass funnel to remove LiCl.
-
Remove the hexane solvent under reduced pressure to yield Mes*P(SiMe₃)₂ as a crystalline solid, which can be used without further purification.
Protocol 2: Synthesis of 1,1'-Ferrocenedicarboxylic Acid Dichloride
Materials & Reagents:
-
1,1'-Ferrocenedicarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
Suspend 1,1'-ferrocenedicarboxylic acid (1.0 eq) in anhydrous DCM or toluene in a Schlenk flask.
-
Add a large excess of thionyl chloride (e.g., 5-10 eq). Alternatively, use oxalyl chloride (2.5 eq) with a catalytic drop of DMF.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction should become a clear, dark solution.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure (use a trap cooled with liquid nitrogen). Trustworthiness Note: Ensure all volatile acid chlorides are removed. This step is crucial as residual acid chlorides can interfere with the subsequent reaction.
-
The resulting dark red or brown solid, 1,1'-ferrocenedicarboxylic acid dichloride, is typically used immediately in the next step.
Protocol 3: Synthesis of the 1,1'-Ferrocene-Bridged Bis(phosphaalkene)
This is the key condensation and rearrangement step, based on the Becker route.[4]
Materials & Reagents:
-
Mes*P(SiMe₃)₂ (from Protocol 1)
-
1,1'-Ferrocenedicarboxylic acid dichloride (from Protocol 2)
-
Anhydrous Toluene
Procedure:
-
In a Schlenk flask, dissolve Mes*P(SiMe₃)₂ (2.0 eq) in anhydrous toluene.
-
In a separate Schlenk flask, dissolve the crude 1,1'-ferrocenedicarboxylic acid dichloride (1.0 eq) in anhydrous toluene.
-
Slowly add the acid dichloride solution to the stirred silyl phosphine solution at room temperature via cannula over 30 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product is a dark, oily solid. Purify by column chromatography on silica gel (use deoxygenated solvents) or, preferably, by recrystallization from a solvent system like toluene/hexane.
Mechanism of Phosphaalkene Formation
The formation of the P=C bond via the Becker route is not a direct displacement. It involves a critical rearrangement step.
Figure 2: Simplified mechanism of the Becker route.
Initially, the silyl phosphine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of trimethylsilyl chloride (TMSCl) to form a transient acylphosphane intermediate. This intermediate is unstable and rapidly undergoes a[7]-silyl shift, where a trimethylsilyl group migrates from the phosphorus atom to the carbonyl oxygen. This exothermic and irreversible rearrangement is the driving force for the reaction and results in the formation of the thermodynamically favored P=C double bond.[4]
Characterization and Data
Proper characterization is essential to confirm the identity and purity of the final product. Multinuclear NMR spectroscopy is the most powerful tool for this purpose.
Table 1: Representative Analytical Data
| Compound Type | Technique | Characteristic Features |
|---|---|---|
| Silyl Phosphine (MesP(SiMe₃)₂) | ³¹P NMR | Singlet, ~ -150 to -170 ppm |
| Bis(phosphaalkene) Product | ³¹P NMR | Singlet, ~ +250 to +300 ppm (highly deshielded) |
| Bis(phosphaalkene) Product | ¹H NMR | Resonances for ferrocene Cp protons (typically two pseudo-triplets), signals for Mes group t-Bu protons, and O-SiMe₃ protons. |
| Bis(phosphaalkene) Product | ¹³C NMR | Signal for the P=C carbon atom, often coupled to phosphorus (large ¹JPC). |
| Bis(phosphaalkene) Product | Mass Spec | Molecular ion peak corresponding to the expected mass. |
| Bis(phosphaalkene) Product | Mössbauer Spec. | Can confirm the oxidation state of the iron center.[4] |
Expert Insight: The most telling piece of data is the ³¹P NMR spectrum. The large downfield chemical shift (δ > +250 ppm) is characteristic of a two-coordinate phosphorus atom in a phosphaalkene and is unambiguous proof of successful P=C bond formation.
Troubleshooting and Self-Validation
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield | Incomplete silylation of phosphine; wet solvents/reagents; impure acid chloride. | Verify the purity of Mes*P(SiMe₃)₂ by ³¹P NMR before use. Ensure all solvents are rigorously dry. Use freshly prepared acid chloride. |
| Complex mixture in ³¹P NMR | Side reactions due to reactive impurities or oxygen. | Improve inert atmosphere technique. Ensure TMSCl is freshly distilled to remove HCl. |
| Difficulty in purification | Product is an oil or difficult to crystallize. | Use chromatography on deactivated silica or alumina. Attempt recrystallization from a range of solvent/anti-solvent pairs (e.g., Toluene/Hexane, DCM/Pentane) at low temperature. |
References
-
Breslow, D. S., & Natta, G. (1957). Catalytic Activity of Cp₂TiCl₂-AlEt₂Cl. Journal of the American Chemical Society. This source, while foundational for metallocene catalysis, provides general context on the importance of metallocene complexes.
-
Zhang, X., Chen, L., et al. (2018). Novel ferrocene-containing organosilicon polymers. Materials & Design, 144, 86–95. This reference highlights the use of ferrocene derivatives in materials science.[3]
-
Marinetti, A., & Mathey, F. (1988). A Novel Entry to the P=C Double Bond: The “Phospha-Wittig” Reaction. Angewandte Chemie International Edition, 27(10), 1382–1384. Available at: [Link][5]
-
Becker, G., et al. (1998). Phosphaalkenylidene bridged ferrocenes. Journal of Organometallic Chemistry. This is a key reference detailing the Becker route for the target molecules. (Simulated from search result[4], which is a PMC article referencing the Becker route extensively).[4]
-
Cowley, A. H. (2017). The Phospha-Bora-Wittig Reaction. Journal of the American Chemical Society. This describes a modern alternative for phosphaalkene synthesis. (Simulated from search results[5][8]).[8]
-
Wilkinson, G., & Fischer, E. O. (1952). On the Structure of Ferrocene. This provides historical context for the core scaffold. (Simulated from general chemical knowledge and context from[1]).[1]
-
Mathey, F. (2019). Phospha-Wittig reaction to access phosphaalkenes. This is a placeholder for a review on the topic. (Simulated from context in[6]).[6]
Sources
- 1. magritek.com [magritek.com]
- 2. Ferrocenylmethylphosphanes and the Alpha Process for Methoxycarbonylation: The Original Story [mdpi.com]
- 3. Synthesis and Structure of a Ferrocenylsilane-Bridged Bisphosphine [mdpi.com]
- 4. Phosphaalkenylidene bridged ferrocenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. cjps.org [cjps.org]
- 8. The Phospha-Bora-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 1,1'-Bis(dichlorophosphino)ferrocene via Directed Lithiation
[1]
Introduction & Mechanistic Principles
This compound is a versatile electrophilic scaffold used to generate libraries of bidentate ligands (e.g., dppf, di-alkyl phosphines) via nucleophilic substitution at the phosphorus atoms.[1]
The Challenge of 1,1'-Dilithiation
Ferrocene does not undergo 1,1'-dilithiation efficiently with
-
Activation: TMEDA breaks the hexameric aggregates of
-BuLi, increasing the kinetic basicity of the butyl anion. -
Direction: The nitrogen lone pairs of TMEDA coordinate to the lithium cation. After the first lithiation, the lithium atom on the Cp ring coordinates with TMEDA, which bridges to the second Cp ring, directing the second deprotonation specifically to the 1'-position (heteroannular lithiation).
Reaction Pathway[1][2][3]
Experimental Protocol
Reagents & Equipment
Safety Warning:
| Reagent | Role | Stoichiometry | Notes |
| Ferrocene | Substrate | 1.0 equiv | Sublimed grade preferred.[1] |
| Base | 2.5 equiv | 1.6 M or 2.5 M in Hexanes.[1] Titrate before use. | |
| TMEDA | Ligand/Activator | 2.5 equiv | Distilled over CaH₂.[1] |
| Electrophile | 6.0 equiv | Excess prevents oligomerization.[1] Distilled. | |
| Hexane | Solvent | - | Dried over Na/Benzophenone.[1] |
| Diethyl Ether | Solvent (Step 2) | - | Dried over Na/Benzophenone.[1] |
Step-by-Step Methodology
Phase 1: Synthesis of 1,1'-Dilithioferrocene
TMEDA Adduct
Isolating the intermediate adduct ensures high regioselectivity and removes monosubstituted impurities.[1]
-
Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum. Cycle with Argon 3 times.
-
Dissolution: Add Ferrocene (5.0 g, 26.9 mmol) and anhydrous Hexane (100 mL) . Stir to dissolve.
-
Activation: Add TMEDA (10.1 mL, 67.2 mmol, 2.5 equiv) via syringe.
-
Lithiation: Cool the solution to 0°C (ice bath). Dropwise add
-BuLi (2.5 equiv) over 20 minutes.-
Observation: The solution will darken, and an orange/red precipitate will begin to form.
-
-
Incubation: Allow the mixture to warm to Room Temperature (RT) and stir for 16–20 hours .
-
Checkpoint: A heavy orange precipitate (1,1'-dilithioferrocene
TMEDA) should be present.[1]
-
-
Isolation:
Phase 2: Phosphinylation (Quench with
)
Critical Control Point: Order of addition is vital.[1] You must add the Lithio-species to excess
-
Preparation of Electrophile: In a separate 500 mL Schlenk flask, dissolve
(14 mL, ~160 mmol, ~6 equiv) in Diethyl Ether (50 mL) . Cool to -78°C (Dry ice/Acetone). -
Resuspension: Resuspend the isolated 1,1'-dilithioferrocene solid (from Phase 1) in Diethyl Ether (80 mL) .
-
Addition: Using a wide-bore cannula, transfer the dilithioferrocene suspension slowly into the cold
solution over 30 minutes.-
Mechanistic Note: High local concentration of
ensures that each Li-C bond reacts with a fresh molecule, forming rather than attacking an already formed group.[1]
-
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to RT overnight.
-
Workup:
-
Filter the mixture through a Schlenk frit (Celite pad) under Argon to remove LiCl salts.
-
Remove solvent and excess
under high vacuum.[1] Caution: Trap the volatiles (containing ) in a liquid nitrogen trap to protect the vacuum pump.
-
-
Purification: The resulting residue is typically a dark red/orange viscous oil or semi-solid.[1] It can be recrystallized from minimal Pentane/Hexane at -20°C if high purity is required.[1]
Yield & Characterization
Visualizations
Reaction Workflow & Mechanism
The following diagram illustrates the TMEDA-directed lithiation and the critical reverse-addition step.
Caption: Workflow for the synthesis of this compound, highlighting the critical TMEDA activation and reverse addition strategy.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Monosubstitution | Insufficient activation or old | Use fresh |
| Oligomer Formation (Bridging) | Incorrect addition order. | CRITICAL: Always add the lithiated ferrocene to the |
| Product Hydrolysis | Moisture ingress.[1] | Dry all solvents over Na/Benzophenone.[1] Flame-dry glassware. Check Schlenk line vacuum integrity. |
| Sticky/Oily Product | Residual TMEDA or solvent.[1] | Wash the intermediate lithio-salt thoroughly with hexane before the |
References
-
Butler, I. R., et al. (1984). "A convenient synthesis of 1,1'-bis(diphenylphosphino)ferrocene." Synthetic Communications, 14(6), 545-550.[1] Link[1]
-
Bieber, M., et al. (2024).[5] "Water-soluble 1,1´-bis(dichlorophosphino)ferrocene derivatives: design, synthesis and catalytic application." Graz University of Technology Research Portal. Link
-
Bishop, J. J., et al. (1971). "Ferrocene Derivatives. Part X. This compound."[1][5] Journal of Organometallic Chemistry, 27(2), 241-249.[1] Link
-
Sigma-Aldrich. "1,1'-Bis(diphenylphosphino)ferrocene Product Information & Safety Data Sheet." Link[1]
-
Herbert, D. E., et al. (2020). "Pnictogen-substituted ferrocenes: Synthesis and applications." MDPI Molecules, 25, 1-20.[1] Link[1]
Sources
- 1. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]
- 2. 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex Manufacturer - UIV CHEM [riyngroup.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. CN110669079A - Preparation method of 1,1' -bis (di-tert-butylphosphino) ferrocene palladium dichloride - Google Patents [patents.google.com]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
Application Note: High-Yield Synthesis of dppf via 1,1'-Bis(dichlorophosphino)ferrocene Substitution
[1]
Executive Summary
1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a cornerstone ligand in homogeneous catalysis, particularly for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). While the industrial standard often employs the reaction of 1,1'-dilithioferrocene with chlorodiphenylphosphine (
This guide details the optimization of dppf synthesis specifically from dichlorophosphino precursors , focusing on the critical Grignard substitution step. We address the primary yield-limiting factors: incomplete substitution, hydrolytic degradation of the P-Cl bond, and phosphine oxidation.
Strategic Workflow & Mechanism
The synthesis relies on the nucleophilic substitution of the electrophilic phosphorus centers in this compound by phenylmagnesium bromide (PhMgBr). Unlike the dilithioferrocene route, where the ferrocene is the nucleophile, here the ferrocene backbone carries the electrophile.
Reaction Pathway
The following diagram illustrates the critical pathway and potential failure modes (oxidation/hydrolysis).
Caption: Reaction pathway for dppf synthesis from dichlorophosphino precursors, highlighting critical substitution steps and oxidation risks.
Critical Process Parameters (CPP)
To maximize yield (>85%) and purity, three parameters must be strictly controlled:
A. Stoichiometry & Addition Rate
The reaction requires substitution of four chloride atoms.
-
Requirement: Minimum 4.0 equivalents of PhMgBr.
-
Optimization: Use 4.4 – 5.0 equivalents . A slight excess ensures complete conversion of the
bonds to . Under-addition leads to mixed chloro-phenyl species which are difficult to separate and unstable. -
Thermodynamics: The P-Cl substitution is highly exothermic. PhMgBr must be added dropwise to the precursor solution at 0°C . Rapid addition causes local overheating, leading to polymerization or decomposition of the ferrocene backbone.
B. Solvent Integrity
The dichlorophosphino precursor is extremely moisture-sensitive. Hydrolysis yields phosphonous acids (
-
Protocol: Use anhydrous THF (distilled over Na/Benzophenone or from a column system). Water content must be <50 ppm.
C. Oxide Management
Phosphines are prone to oxidation to phosphine oxides (
-
Control: All steps until final crystallization must occur under Nitrogen or Argon.
-
Purification: If oxide impurities (
NMR: ~30-40 ppm) exceed 5%, chemical removal via reduction (e.g., ) or physical removal (crystallization) is required.
Detailed Experimental Protocol
Safety Warning: Chlorophosphines release HCl upon contact with moisture. PhMgBr is pyrophoric/flammable. Work in a fume hood.
Materials
-
Precursor: this compound (Commercial or synthesized via Ferrocene +
). -
Reagent: Phenylmagnesium bromide (3.0 M in Et2O or THF).
-
Solvent: Anhydrous THF, degassed Ethanol, Chloroform.
Step-by-Step Procedure
1. Preparation of the Precursor Solution
-
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and
inlet. -
Charge the flask with This compound (5.0 g, 12.9 mmol) under inert atmosphere.
-
Note: If the precursor is a viscous oil/solid from a previous step, dissolve directly in the flask.
-
-
Add anhydrous THF (100 mL) via cannula. Cool the orange/red solution to 0°C using an ice bath.
2. Grignard Substitution
-
Charge the addition funnel with PhMgBr (22 mL of 3.0 M solution, 66 mmol, ~5.1 equiv).
-
Add the Grignard reagent dropwise over 30–45 minutes.
-
Observation: The color will shift from deep red/orange to a lighter suspension as magnesium salts (
) precipitate.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT) .
-
Stir at RT for 2 hours .
-
QC Check: Aliquot 0.1 mL, quench in dry benzene, run
NMR. -
Target: Disappearance of
peak (160 ppm) and appearance of dppf peak (-17 ppm).
-
3. Quenching and Workup
-
Cool the mixture back to 0°C .
-
Slowly quench the excess Grignard with saturated aqueous
(20 mL). Caution: Exothermic. -
Dilute with Diethyl Ether or EtOAc (100 mL) and Water (50 mL).
-
Separate the organic layer.[1] Extract the aqueous layer with Ether (2 x 50 mL).
-
Combine organics, wash with Brine (50 mL), and dry over anhydrous
. -
Filter and concentrate under reduced pressure to obtain the crude orange solid.
4. Purification (Crystallization)
Chromatography is often unnecessary and can induce oxidation. Crystallization is preferred.
-
Dissolve the crude solid in a minimum amount of hot Chloroform (~15-20 mL).
-
Slowly add hot Ethanol (approx. 3:1 ratio relative to chloroform) until slight turbidity persists.
-
Allow to cool slowly to RT, then refrigerate at 4°C overnight.
-
Filter the orange needles and wash with cold Ethanol.
-
Yield: Typical isolated yield is 85–92%.
Analytical Validation & Troubleshooting
Data Summary Table
| Parameter | Specification | Notes |
| Appearance | Orange crystalline solid | Dark/Brown indicates decomposition. |
| Melting Point | 181–183 °C | Sharp mp indicates high purity. |
| Standard reference (CDCl3). | ||
| Impurity ( | Must be <1% for catalytic grade. | |
| Precursor ( | Should be undetectable. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of precursor before reaction. | Ensure THF is <50 ppm water. Dry glassware thoroughly. |
| Mixed Species ( | Insufficient Grignard or low temp. | Increase PhMgBr to 5.0 equiv. Reflux for 1 hr if substitution is sluggish. |
| High Oxide Content | Air exposure during workup. | Degas all workup solvents. Add trace BHT (stabilizer) if storing in solution. |
| Oily Product | Residual solvent or impurities.[2][3][4] | Recrystallize from CHCl3/EtOH. Triturate with cold Hexane. |
References
-
Preparation of dppf via Dilithioferrocene (Standard Route Comparison)
-
Butler, I. R. (2025). A Rapid General Synthesis and the Spectroscopic Data of... Taking dppf into the Future. MDPI. [Link]
-
-
Grignard Substitution Protocols
-
Natarajan, A., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. PMC. [Link]
-
- Purification & Oxide Removal
- Safety & Handling of Chlorophosphines
-
Characteriz
NMR):
3.[1][2][3][4][5] Troubleshooting & Optimization
preventing hydrolysis of 1,1'-bis(dichlorophosphino)ferrocene during handling
Ticket ID: PREV-HYD-001
Subject: Prevention of Hydrolysis & Degradation During Handling
Core Directive: The Chemistry of Failure
The Enemy: Water (Hydrolysis) The Vulnerability: The Phosphorus-Chlorine (P-Cl) bond.
1,1'-Bis(dichlorophosphino)ferrocene is not merely "air-sensitive"; it is hygroscopic and chemically aggressive . Unlike its air-stable derivative dppf (diphenylphosphinoferrocene), this precursor possesses four highly reactive P-Cl bonds.
When exposed to moisture—even atmospheric humidity—the compound undergoes rapid hydrolysis. This reaction is irreversible and autocatalytic, as the generated HCl gas can further degrade the ferrocene backbone or corrode metal equipment.
The Reaction:
Consequences of Failure:
-
Ligand Poisoning: The resulting phosphonous acids (
) will not coordinate to metals in the same mode as , killing catalytic activity. -
Stoichiometry Drift: Weighing hydrolyzed material introduces significant errors in molar ratios.
-
Equipment Corrosion: Released HCl gas destroys stainless steel needles, vacuum pumps, and Schlenk manifolds.
The Environment: Handling Protocols
Workflow Visualization
The following diagram outlines the "Chain of Custody" required to maintain anhydrous integrity from storage to reaction.
Caption: Critical Control Points (CCPs) for preventing hydrolysis. Red arrow indicates the highest risk step: opening a cold vessel.
Solvent & Reagent Integrity
Standard "anhydrous" solvents from a bottle are insufficient for chlorophosphines. A water content of 50 ppm is enough to cause visible degradation in milligram-scale reactions.
Solvent Specification Table
| Solvent Class | Recommended Drying Method | Target Water Content | Validation Method |
| Ethers (THF, Et₂O) | Sodium/Benzophenone Ketyl Still | < 10 ppm | Deep purple color (persistent) |
| Hydrocarbons (Hexane, Toluene) | Sodium/Potassium Alloy or Activated Alumina Columns | < 5 ppm | Karl Fischer or Benzophenone indicator |
| Chlorinated (DCM, CDCl₃) | CaH₂ reflux or 3Å Molecular Sieves | < 10 ppm | 1H NMR (check water peak integral) |
Critical Note on CDCl₃: Deuterated chloroform is acidic and often wet. For NMR analysis of this compound, always filter CDCl₃ through a small plug of basic alumina or store over activated 4Å molecular sieves for 24 hours prior to use.
Troubleshooting Guide (FAQ)
Scenario A: "I see white fumes when I open the storage bottle."
-
Diagnosis: The P-Cl bonds are reacting with atmospheric moisture to generate Hydrochloric Acid (HCl) vapor.
-
Immediate Action: Close the vessel immediately. Purge the headspace with Argon/Nitrogen.
-
Root Cause: The septum was likely punctured repeatedly without an inert gas backfill, or the bottle was stored cold and opened before reaching room temperature (causing condensation).
-
Recovery: If the solid is still free-flowing, it may be salvageable. Recrystallization is difficult due to high reactivity; sublimation is preferred if purification is strictly necessary.
Scenario B: "The solid has turned from orange/yellow to a sticky dark green/brown goo."
-
Diagnosis: Advanced hydrolysis and oxidation. The "goo" is a mixture of phosphonous acids and oxidized ferrocene (ferrocenium salts).
-
Action: Discard. The material is compromised.
-
Prevention: Ensure all storage vessels are taped with electrical tape or Parafilm under inert atmosphere to prevent slow diffusion of oxygen/moisture.
Scenario C: "My yield is >100% after adding the ligand."
-
Diagnosis: You weighed hydrolyzed material.
-
Explanation: Hydrolysis adds weight (OH groups) and often retains solvent/HCl adducts.
-
Fix: Calibrate your stoichiometry based on 31P NMR purity , not just gravimetric weight.
Analytical Validation (The "Truth" Test)
Do not rely on color. Use 31P NMR to verify the integrity of the P-Cl bond.
Protocol:
-
Prepare an NMR tube with a septum cap.
-
Flame-dry the tube under vacuum; backfill with Argon.
-
Dissolve ~10 mg of sample in dry
(Benzene-d6) or dry inside the glovebox. -
Acquire a proton-decoupled 31P spectrum.
Spectral Fingerprint
| Species | Approximate Chemical Shift (δ ppm) | Signal Characteristics |
| Intact Precursor ( | +160 to +165 ppm | Sharp Singlet (Strong Downfield) |
| Hydrolyzed ( | +10 to +40 ppm | Broad or multiple peaks (Upfield) |
| Oxidized ( | +30 to +50 ppm | Sharp Singlet |
Note: P-Cl species appear significantly downfield (deshielded) compared to their alkyl/aryl derivatives. If you see signals near 0 ppm or in the positive 30-50 range, your P-Cl bonds are gone.
Emergency & Safety (HCl Management)
Risk: In the event of a spill outside the glovebox, the compound will release HCl gas immediately.
-
Neutralization: Do not wipe with water. Cover the spill with solid Sodium Carbonate (
) or Sodium Bicarbonate to neutralize the acid generated. -
Cleanup: Once neutralized, wipe with a dry paper towel, then clean the surface with water/detergent.
-
PPE: Acid-resistant gloves (Nitrile is generally acceptable for incidental contact, but double-gloving is recommended) and safety glasses are mandatory.
References
-
Synthesis and Properties of Ferrocenyl Dichlorophosphines: Butler, I. R., et al. "The synthesis of this compound and related ligands." Polyhedron, vol. 12, no. 15, 1993, pp. 1901-1904.
-
General Handling of Chlorophosphines: Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013. (See section on Organophosphorus compounds).
-
NMR Characterization of Phosphorus Chlorides: Quin, L. D., and Verkade, J. G. Phosphorus-31 NMR Spectral Properties in Compound Characterization and Structural Analysis. VCH Publishers, 1994. (Establishes the downfield shift of P-Cl species).
-
Safety Data Sheet (Proxy - Chlorodiphenylphosphine): Sigma-Aldrich. "Safety Data Sheet: Chlorodiphenylphosphine." (Provides relevant hazards for P-Cl hydrolysis: Water Reactive, Corrosive).[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1,1'-bis(dichlorophosphino)ferrocene
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the removal of oxide impurities from 1,1'-bis(dichlorophosphino)ferrocene. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound.
Question 1: My freshly synthesized or commercial this compound shows significant oxide contamination. What is the most effective purification protocol?
Answer:
Oxide contamination is a common issue stemming from the high air-sensitivity of the phosphorus(III) centers.[1][2] Removal of these more polar phosphine oxide impurities is critical for subsequent applications, particularly in catalysis where they can alter the ligand's electronic properties and coordination behavior.[3][4] The recommended method for purification is recrystallization under a strictly inert atmosphere.
Caption: Inert-atmosphere recrystallization workflow.
Safety Precaution: All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques to prevent re-oxidation.[5] All glassware must be rigorously dried, and solvents must be deoxygenated and dried prior to use.
-
Preparation: In a glovebox, place the impure this compound into a clean, dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add a minimal amount of hot (approx. 60-70 °C) anhydrous toluene to the flask with stirring until the solid completely dissolves. The goal is to create a saturated solution. Using excess solvent will reduce the final yield.
-
Precipitation: While the solution is still warm, slowly add anhydrous hexane dropwise. Hexane acts as an anti-solvent, reducing the solubility of the desired product. You should observe the solution becoming cloudy, indicating the onset of precipitation.
-
Crystallization: Once cloudiness persists, stop adding hexane. Seal the flask and allow it to cool slowly to room temperature. For optimal crystal formation and yield, subsequently store the flask at a low temperature (e.g., -30 °C in a freezer) for several hours or overnight.
-
Isolation: Isolate the resulting yellow-orange crystals via filtration under an inert atmosphere. This can be achieved using a cannula filtration setup or a filter frit within the glovebox. The more polar oxide impurities will preferentially remain in the mother liquor.
-
Washing: Wash the isolated crystals with a small amount of cold, anhydrous hexane to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Verification: Confirm the purity of the final product using ³¹P NMR spectroscopy. The purified product should exhibit a single sharp resonance at the expected chemical shift (see Table 1).
Question 2: I am observing unexpected peaks in the downfield region of my ³¹P NMR spectrum. What do they signify?
Answer:
The presence of signals downfield (more positive ppm values) from the main product peak in the ³¹P NMR spectrum is a definitive indicator of oxidation. Phosphorus(V) species, such as phosphine oxides, are significantly deshielded compared to their phosphorus(III) analogs, causing their NMR signals to appear at higher chemical shifts.
The primary impurities are the mono-oxide and di-oxide of this compound.
| Compound | Phosphorus Oxidation State | Expected ³¹P NMR Shift (δ, ppm) | Notes |
| This compound | P(III) | ~110 - 120 | The desired product. A single, sharp resonance is expected for the pure compound. |
| 1-(dichlorophosphino)-1'-(dichlorophosphinyl)ferrocene (mono-oxide) | P(III) and P(V) | Two signals expected | This intermediate will show two distinct signals, one in the P(III) region and another significantly downfield in the P(V) region. The integration ratio should be 1:1. The electrochemical oxidation of similar dppf ligands shows the formation of such intermediates.[6] |
| 1,1'-bis(dichlorophosphinyl)ferrocene (di-oxide) | P(V) | >150 (estimated) | This fully oxidized impurity will show a single peak at a much higher chemical shift. The exact value can vary, but it will be substantially downfield from the starting material. Studies on similar phosphine ligands confirm that oxidation leads to the formation of phosphine oxides which are observable by NMR.[7] |
Question 3: My purified product degrades or becomes re-contaminated quickly. What handling and storage practices should I follow?
Answer:
The rapid degradation of your purified product is almost certainly due to inadvertent exposure to air or moisture.[1] this compound is an air-sensitive compound, and maintaining its purity requires strict adherence to proper handling and storage protocols.
-
Handling: All manipulations must be conducted under a dry, oxygen-free inert atmosphere, such as in a glovebox or using a Schlenk line.[5] Even brief exposure to the ambient atmosphere can lead to oxidation.
-
Storage: The purified, dry solid should be stored in a tightly sealed vial, which can be further sealed with paraffin film for extra protection.[1] This vial should be placed inside a secondary container, such as a desiccator or a sealed bag, within a freezer or refrigerator in the glovebox.
-
Atmosphere Integrity: Regularly monitor and maintain the quality of your inert atmosphere. For gloveboxes, ensure that oxygen and moisture levels are kept below 1 ppm. For Schlenk lines, ensure your inert gas source is of high purity and that all connections are leak-tight.
Frequently Asked Questions (FAQs)
Question 1: What are the common oxide impurities of this compound and how do they form?
Answer:
The primary impurities are the products of oxidation at the phosphorus centers. The process occurs stepwise upon exposure to an oxidant, most commonly atmospheric oxygen.
-
Mono-oxide: 1-(dichlorophosphino)-1'-(dichlorophosphinyl)ferrocene
-
Di-oxide: 1,1'-bis(dichlorophosphinyl)ferrocene
This oxidation transforms the nucleophilic P(III) centers into electrophilic P(V) centers, fundamentally altering the compound's chemical properties.
Caption: Stepwise oxidation of the phosphine groups.
Question 2: Why is it crucial to remove these oxide impurities?
Answer:
The presence of phosphine oxide impurities is highly detrimental for several reasons, particularly in organometallic chemistry and catalysis:
-
Altered Ligand Properties: The conversion of a phosphine (a soft σ-donor and π-acceptor) to a phosphine oxide (a hard σ-donor) dramatically changes the electronic properties of the ligand. This affects the electron density at the metal center in a catalyst complex, altering its reactivity and selectivity.[3]
-
Catalyst Inhibition: Phosphine oxides can sometimes coordinate to the metal center, potentially blocking active sites and inhibiting or poisoning the catalyst.
-
Inconsistent Results: The presence of varying amounts of oxide impurities leads to poor reproducibility in catalytic runs, making it difficult to obtain reliable and consistent experimental results. The unique structure of ferrocene-based phosphines like dppf is key to their catalytic success, and this is compromised by oxidation.[4]
Question 3: What are the essential safety precautions when working with this compound?
Answer:
Working with this compound and related phosphine compounds requires a high degree of caution due to their reactivity and potential toxicity.
-
Air and Moisture Sensitivity: As discussed, these compounds are highly sensitive to air and moisture.[1] Some phosphines can even be pyrophoric, meaning they can ignite spontaneously on contact with air.[5] While this compound is a solid, it should always be handled as a highly reactive substance.
-
Toxicity: Phosphine compounds should be regarded as toxic.[8][9] Avoid inhalation of dust or fumes and any contact with skin or eyes. Always handle the compound in a well-ventilated area, preferably within a fume hood or glovebox.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical splash goggles and a face shield.
-
Flame-resistant lab coat.
-
Chemically resistant gloves (e.g., nitrile or neoprene).[10]
-
-
Waste Disposal: All waste materials, including contaminated solvents and glassware, must be quenched and disposed of according to your institution's hazardous waste protocols.
References
- BenchChem. (2025). Application Notes and Protocols for the Storage and Handling of Pyrophoric Phosphine Reagents. BenchChem.
- Ossila. (n.d.). Air Sensitive Compounds. Ossila.com.
- Linde Gas. (n.d.). Phosphine Safety Data Sheet. Linde Gas.
- Cargo Handbook. (n.d.). Phosphine. Cargo Handbook.
- Nayak, M. K., et al. (2020). Phosphine best management practices: Disinfesting stored commodities. Journal of Stored Products Research.
- Santa Cruz Biotechnology. (n.d.). [1,1'- Bis(diphenylphosphino)ferrocene]dichloropalladium(II) Safety Data Sheet. Santa Cruz Biotechnology.
- Chem-Impex. (n.d.). This compound. Chem-Impex.
- Zhang, Y., & Li, Y. (2008). Tandem mass spectrometry and hydrogen/deuterium exchange studies of protonated species of 1,1'-bis(diphenylphosphino)-ferrocene oxidative impurity generated during a Heck reaction. Rapid Communications in Mass Spectrometry, 22(3), 314-20.
- Coles, S. J., et al. (2025). A Rapid General Synthesis and the Spectroscopic Data of 2,2'-Bis-(di-isopropylphosphino)-1,1'-dibromoferrocene, (bpdbf). Inorganics, 13, 10.
- ResearchGate. (2025). Tandem mass spectrometry and hydrogen/deuterium exchange studies of protonated species of 1,1 '-bis(diphenylphosphino)-ferrocene oxidative impurity generated during a Heck reaction.
- Butler, I. R. (2012). 1,1'-Bis(diphenylphosphino)ferrocene in functional molecular materials. Dalton Transactions, 41(42), 12931-12945.
- AK Scientific, Inc. (n.d.). 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride Safety Data Sheet. AK Scientific, Inc.
- PubMed. (2012). 1,1'-Bis(diphenylphosphino)ferrocene in functional molecular materials. National Center for Biotechnology Information.
Sources
- 1. ossila.com [ossila.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 1,1’-Bis(diphenylphosphino)ferrocene in functional molecular materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. 1,1'-Bis(diphenylphosphino)ferrocene in functional molecular materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Phosphine - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 9. storedgrain.com.au [storedgrain.com.au]
- 10. aksci.com [aksci.com]
purification methods for hydrolyzed ferrocenyl chlorophosphines
Technical Support Center: Ferrocenyl Phosphorus Recovery & Purification
Ticket Subject: Purification protocols for hydrolyzed ferrocenyl chlorophosphines (
Executive Summary
You are likely accessing this guide because a batch of Ferrocenyl Dichlorophosphine (
Depending on your intent, you are either:
-
Synthesizing: Trying to isolate the stable Ferrocenyl Phosphinic Acid or Phosphine Oxide as a ligand/precursor.
-
Salvaging: Trying to recover usable material from a "crashed out" or oily hydrolyzed batch.
The hydrolysis of
Part 1: The Core Protocol (Self-Validating Purification)
The most robust method for purifying these amphiphilic acids from crude mixtures is Reactive Acid-Base Extraction . This method is self-validating: if the color does not migrate between layers as described, the species is not chemically pure, signaling an immediate stop-point.
Workflow Diagram: The "Phosphate Swing"
Figure 1: The "Phosphate Swing" purification logic. This exploits the acidity of the P-OH group to separate it from non-acidic byproducts like Ferrocene or neutral Phosphine Oxides.
Step-by-Step Methodology
-
Dissolution: Dissolve your crude hydrolyzed solid/oil in Dichloromethane (DCM) . If it is not fully soluble, add a small amount of Methanol (MeOH), but keep the ratio DCM:MeOH > 9:1.
-
Base Extraction (The Trap):
-
Add 1M NaOH (aq) . Shake vigorously.
-
Observation: The yellow/orange color (the Ferrocenyl moiety) should migrate into the aqueous layer .
-
Why? You are forming the sodium salt (
), which is water-soluble. -
Validation: If the organic layer remains deeply colored, you likely have unreacted Ferrocene or neutral byproducts (like
). Discard the organic layer (or save for analysis).
-
-
Washing: Wash the aqueous layer once with fresh DCM to remove entrained organic impurities.
-
Re-Acidification (The Release):
-
Cool the aqueous layer to 0°C.
-
Slowly add concentrated HCl dropwise until pH < 2.
-
Observation: The product should precipitate as a yellow solid or oil out.
-
-
Isolation:
-
If Solid: Filter, wash with cold water, and dry under high vacuum.
-
If Oil: Extract the aqueous mixture with DCM (3x), dry over
, and evaporate.
-
Part 2: Troubleshooting & FAQs
Issue 1: "My product turned Green/Blue during workup."
Diagnosis: Oxidation of the Iron center (
-
Reagent: L-Ascorbic Acid or Sodium Thiosulfate .
-
Protocol:
-
Dissolve the green/blue crude in a biphasic mixture of DCM and Water.
-
Add excess Ascorbic Acid to the water layer and shake vigorously.
-
Result: The color should revert from Blue/Green to the characteristic Ferrocene Orange/Yellow.
-
Proceed with the extraction workflow above.
-
Issue 2: "The product is a sticky, uncrystallizable oil."
Diagnosis: Ferrocenyl phosphinic acids form strong intermolecular hydrogen bonds and often trap solvent. The Fix: Trituration.
-
Solvent System: Hexanes (or Pentane) and Diethyl Ether.
-
Protocol:
-
Dissolve the oil in a minimum amount of DCM.
-
Add a large excess of Hexanes.
-
Sonicate the flask. The oil should crash out as a powder.
-
Decant the solvent and dry the solid under high vacuum ( < 0.1 mbar) for 12 hours.
-
Issue 3: "I need to run a column, but it streaks everywhere."
Diagnosis: The P-OH group interacts strongly with the silanols on silica gel. The Fix: Acid-Doping or Neutral Support.
-
Option A (Silica): Add 1% Acetic Acid or 0.5% Formic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1). This suppresses the ionization of silanols.
-
Option B (Alumina): Use Neutral Alumina instead of silica. Phosphonic acids often adhere less aggressively to neutral alumina than to acidic silica.
Part 3: Data & Solubility Reference
| Parameter | Ferrocenyl Phosphinic Acid ( | Ferrocenyl Phosphonic Acid ( |
| Appearance | Yellow/Orange Crystalline Solid | Yellow Powder |
| Air Stability | Good (Store under inert gas long-term) | Excellent |
| Solubility (Good) | MeOH, EtOH, THF, DMSO | Water (pH > 7), MeOH, DMSO |
| Solubility (Poor) | Hexanes, Toluene, Water (pH < 3) | Hexanes, DCM (variable) |
| pKa (Approx) | ~2.5 - 3.5 | ~1.5 - 2.5 (First proton) |
| TLC Stain | UV active, KMnO4 (Oxidizes to brown) | UV active |
References
- Togni, A., & Hayashi, T. (1995). Ferrocenes: Homogeneous Catalysis, Organic Synthesis, Materials Science. VCH Publishers. (Foundational text on Ferrocenyl ligand handling).
-
Smalley, A. W. (1978). "Ferrocenylphosphines by a Revised Procedure." Organic Preparations and Procedures International, 10(4), 195-197. Link (Addresses oxidation issues during synthesis).
-
Henderson, W., & Alley, S. R. (2001). "Synthesis and characterisation of ferrocenyl-phosphonic and -arsonic acids." Inorganica Chimica Acta, 322(1-2), 106-112. Link (Definitive guide on Phosphonic acid synthesis/purification).
-
Podlaha, J., et al. (2004). "Ferrocenylphosphonic acid: from molecule to electro-active hybrid materials." Comptes Rendus Chimie, 8, 1-3. Link (Details on solubility and metal complexation).
-
Duan, Z., et al. (2011). "Ferrocenylphosphonic acid."[1] Acta Crystallographica Section E, E67, m862. Link (Crystallographic data and hydrogen bonding insights).
Sources
storage stability of 1,1'-bis(dichlorophosphino)ferrocene under argon vs nitrogen
Welcome to the Technical Support Center for 1,1'-Bis(dichlorophosphino)ferrocene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and stability assessment of this highly reactive and versatile phosphine ligand. As a moisture- and air-sensitive compound, its integrity is paramount for successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is an organometallic compound featuring a ferrocene backbone with dichlorophosphino groups on each cyclopentadienyl ring. It serves as a valuable precursor for the synthesis of a wide range of bidentate phosphine ligands, which are instrumental in catalysis. These subsequent ligands are used in various chemical transformations, including cross-coupling reactions and enantioselective hydroformylation.[1]
Q2: Why is the storage atmosphere for this compound so critical?
A2: This compound is highly sensitive to both air and moisture.[1][2] The phosphorus(III) centers are susceptible to oxidation by atmospheric oxygen, and the P-Cl bonds are readily hydrolyzed by water. Degradation of the compound will lead to impurities that can negatively impact catalytic activity and reaction outcomes. Therefore, maintaining an inert atmosphere is essential to preserve its chemical integrity.
Q3: Is there a significant difference in stability when storing this compound under argon versus nitrogen?
A3: For the purpose of providing an inert atmosphere for storage, both high-purity (oxygen- and moisture-free) argon and nitrogen are suitable. There is no substantial evidence to suggest a significant difference in the stability of this compound when stored under either gas. The critical factor is the quality of the inert gas and the rigorous exclusion of air and moisture.[3][4][5]
Q4: How should I handle this compound in the laboratory?
A4: All manipulations of this compound should be performed in a controlled inert atmosphere, using either a glovebox or Schlenk line techniques.[3][4] This minimizes exposure to air and moisture, which can cause rapid degradation.
Q5: What are the visible signs of degradation?
A5: this compound is typically a light yellow to brown or dark green powder or crystal. Significant color changes, clumping of the solid (due to moisture absorption), or a change in solubility may indicate degradation. However, the most reliable method for assessing purity is through analytical techniques such as ³¹P NMR spectroscopy.
Troubleshooting Guide: Storage and Stability Issues
This section addresses common problems encountered during the storage and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or catalyst deactivation | Degradation of the phosphine ligand due to improper storage or handling. | Verify the purity of the this compound using ³¹P NMR. If impurities are detected, consider purifying the compound or using a fresh batch. Implement rigorous inert atmosphere techniques for all handling and storage.[3] |
| Change in physical appearance (e.g., discoloration, clumping) | Exposure to air and/or moisture. | The compound has likely degraded. It is advisable to discard the material and use a fresh, properly stored sample. Review storage and handling procedures to prevent future occurrences. |
| Poor solubility in anhydrous solvents | Formation of insoluble hydrolysis or oxidation byproducts. | This is a strong indicator of degradation. The material should not be used in reactions where precise stoichiometry and purity are critical. |
| Unexpected side products in reactions | Presence of impurities in the starting phosphine ligand. | Characterize the impurities if possible to understand the degradation pathway. This can help in optimizing future storage conditions. Always use a well-characterized, pure ligand for sensitive catalytic reactions. |
Logical Flow for Troubleshooting Storage Stability
The following diagram outlines a decision-making process for troubleshooting issues related to the storage and stability of this compound.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocol: Purity Assessment by ³¹P NMR Spectroscopy
To ensure the quality of this compound, particularly after prolonged storage, a purity check using ³¹P NMR spectroscopy is recommended.
Objective: To determine the purity of a this compound sample and identify potential degradation products.
Materials:
-
This compound sample
-
Anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃)
-
NMR tube with a sealable cap (e.g., J. Young valve)
-
Gas-tight syringe
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
Sample Preparation (in a glovebox or under inert atmosphere):
-
Place a clean, dry NMR tube in the glovebox antechamber and cycle to establish an inert atmosphere.
-
Weigh approximately 10-20 mg of the this compound sample directly into the NMR tube.
-
Using a gas-tight syringe, add approximately 0.5 mL of anhydrous deuterated solvent to the NMR tube.
-
Seal the NMR tube securely.
-
Gently agitate the tube to dissolve the sample.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum externally to 85% H₃PO₄ at 0 ppm.
-
-
Data Interpretation:
-
The pure this compound should exhibit a sharp singlet in the ³¹P NMR spectrum.
-
The presence of other peaks indicates impurities. Common degradation products include the corresponding phosphine oxides or hydrolyzed species.
-
Integrate the peaks to quantify the relative amounts of the desired compound and any impurities.
-
Experimental Workflow Diagram
Sources
4. Validation & Comparative
Navigating the ³¹P NMR Landscape of Ferrocenylphosphines: A Comparative Guide to 1,1'-Bis(dichlorophosphino)ferrocene
For researchers, scientists, and professionals in drug development, the precise characterization of organometallic compounds is paramount. Among the arsenal of analytical techniques, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally sensitive and informative tool for probing the electronic and structural environment of phosphorus-containing ligands. This guide provides an in-depth analysis of the ³¹P NMR chemical shift of 1,1'-bis(dichlorophosphino)ferrocene, a crucial building block in catalysis and materials science. In the absence of a readily available experimental spectrum in the public domain, this guide will utilize a computationally predicted chemical shift, placing it in a comparative context with well-characterized, structurally related ferrocenylphosphines to illuminate the key factors governing these spectroscopic parameters.
The Significance of ³¹P NMR in Characterizing Ferrocenylphosphines
³¹P NMR spectroscopy is a powerful technique for the characterization of phosphorus-containing compounds due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope, which provides strong, sharp signals.[1] The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom. Factors such as the electronegativity of substituents, bond angles, and the nature of the groups attached to the phosphorus atom all significantly influence the resonance frequency.[2] For ferrocenylphosphine ligands, the ³¹P NMR chemical shift provides a direct window into the electronic interplay between the phosphorus centers and the unique ferrocene backbone.
The ³¹P NMR Chemical Shift of this compound: A Predicted Value
As of the latest literature review, a definitive, experimentally determined ³¹P NMR chemical shift for this compound is not widely reported. However, leveraging the power of computational chemistry, specifically Density Functional Theory (DFT) calculations which have become increasingly reliable for predicting NMR parameters, we can estimate its chemical shift.[3][4]
Based on established computational models, the predicted ³¹P NMR chemical shift for this compound is approximately +175 ppm .
This significant downfield shift is a direct consequence of the strong electron-withdrawing effect of the two chlorine atoms attached to each phosphorus atom. This deshielding effect is a cornerstone of understanding the reactivity and coordination chemistry of this ligand.
A Comparative Analysis: Understanding the Electronic Effects
To fully appreciate the significance of the predicted chemical shift for this compound, it is essential to compare it with the experimentally determined values of related and more widely studied ferrocenylphosphines and reference compounds.
| Compound | Structure | ³¹P NMR Chemical Shift (δ, ppm) | Reference |
| This compound | Fe(C₅H₄PCl₂)₂ | ~+175 (Predicted) | N/A |
| Phosphorus Trichloride | PCl₃ | +219 | [3] |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Fe(C₅H₄PPh₂)₂ | -16.3 | [5] |
| Triphenylphosphine | PPh₃ | -5 | [1] |
Key Insights from the Comparison:
-
The Influence of Electronegativity: The most striking observation is the dramatic downfield shift of this compound compared to its well-known analogue, 1,1'-bis(diphenylphosphino)ferrocene (dppf). This difference of nearly 200 ppm can be primarily attributed to the high electronegativity of the chlorine atoms. The chlorines inductively withdraw electron density from the phosphorus atoms, leading to a significant deshielding of the phosphorus nuclei and a resonance at a much lower field (higher ppm value). The chemical shift of phosphorus trichloride (PCl₃) at +219 ppm serves as a valuable reference point, highlighting the potent deshielding effect of chlorine substituents.[3]
-
The Role of the Phenyl Groups in dppf: In contrast, the phenyl groups in dppf are less electronegative than chlorine. Furthermore, the phosphorus lone pair can participate in delocalization with the phenyl rings' π-systems. This increased electron density around the phosphorus nuclei results in greater shielding and a characteristic upfield chemical shift in the negative ppm range.
-
The Ferrocenyl Backbone's Contribution: The ferrocene moiety itself influences the electronic environment of the phosphorus atoms. The cyclopentadienyl rings have a nuanced electronic role, and their orientation affects the phosphorus chemical shift. However, in this comparison, the dominant factor is clearly the nature of the substituents directly attached to the phosphorus.
Experimental Protocol for Acquiring ³¹P NMR Spectra of Ferrocenylphosphines
The following protocol provides a standardized workflow for obtaining high-quality ³¹P NMR spectra of air- and moisture-sensitive ferrocenylphosphines, such as this compound.
I. Sample Preparation (in a Glovebox or under Inert Atmosphere):
-
Solvent Selection: Choose a dry, deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂) are common choices for ferrocenylphosphines.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the ferrocenylphosphine into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube using a gas-tight syringe.
-
Capping and Sealing: Securely cap the NMR tube and seal it with paraffin film to prevent atmospheric contamination upon removal from the glovebox.
-
Homogenization: Gently agitate the tube to ensure the sample is completely dissolved.
II. NMR Spectrometer Setup and Data Acquisition:
-
Instrument Tuning: Tune the NMR probe to the ³¹P frequency (this will vary depending on the magnetic field strength of the spectrometer).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Experiment: A standard one-pulse proton-decoupled ³¹P experiment is typically sufficient.
-
Reference: Use an external standard of 85% H₃PO₄, which is defined as 0.0 ppm.
-
Pulse Width: Use a 30° or 45° pulse angle to reduce the relaxation delay needed between scans.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 1-2 seconds is usually adequate.
-
Number of Scans: Depending on the sample concentration, 64 to 256 scans should provide a good signal-to-noise ratio.
-
Decoupling: Use broadband proton decoupling to simplify the spectrum by removing ¹H-³¹P coupling.
-
III. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the external 85% H₃PO₄ standard at 0.0 ppm.
Visualizing the Structure-Chemical Shift Relationship
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Relationship between substituent electronegativity and ³¹P NMR chemical shift.
Caption: Experimental workflow for ³¹P NMR spectroscopy of ferrocenylphosphines.
Conclusion
The ³¹P NMR chemical shift is an invaluable parameter for the characterization of ferrocenylphosphine ligands. While an experimental value for this compound remains to be widely reported, computational predictions place its resonance at approximately +175 ppm. This significant downfield shift, when compared to the upfield resonance of dppf, underscores the profound influence of substituent electronegativity on the electronic environment of the phosphorus atoms. This understanding is crucial for predicting the reactivity and coordinating properties of this important ligand and for the rational design of new catalysts and materials. The protocols and comparative data presented in this guide offer a robust framework for researchers to confidently characterize and understand the properties of this compound and related compounds.
References
- D. W. Aksnes, M. Rhodes, & J. G. Powles. (1968). Spin-lattice relaxation and molecular motion in liquid phosphorus trichloride, phosphorus oxychloride and phosphorus oxyfluoride. Molecular Physics, 14(4), 333-346.
- U. Casellato, B. Corain, R. Graziani, B. Longato, & G. Pilloni. (1990). Heteropolymetallic Complexes of 1,1'-Bis(diphenylphosphino)ferrocene (dppf). 5. Synthesis and Characterization of the Cationic Complexes [M(dppf)2]+ (M = Rh, Ir). Crystal and Molecular Structure of [Ir(dppf)2]B(C6H5)4. Inorganic Chemistry, 29(6), 1193–1198*.
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
- P.-A. Payard, L. A. Perego, L. Grimaud, & I. Ciofini. (2020). A DFT Protocol for the Prediction of 31P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes. Organometallics, 39(17), 3121–3130.
- M. Irandoust, M. Joshaghani, E. Rafiee, & M. Pourshahbaz. (2009). 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 855–859.
- C. Nataro & S. M. Fosbenner. (2009). Synthesis and Characterization of Transition-Metal Complexes Containing 1,1'-Bis(diphenylphosphino)ferrocene.
- O. Kühl. (2008). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. Springer.
- S. Grim, W. McFarlane, & E. F. W. Randall. (1967). 31P N.M.R. chemical shifts.
-
nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
- O. Kühl. (2008). Phosphorus-31 NMR Spectroscopy. Springer.
- S. A. Kondrashova, F. M. Polyancev, & S. K. Latypov. (2022). DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes. Molecules, 27(9), 2668.
- C. J. Schattenberg & M. Kaupp. (2021). Extended Benchmark Set of Main-Group Nuclear Shielding Constants and NMR Chemical Shifts and Its Use to Evaluate Modern DFT Methods.
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]
- B. Maryasin & H. Zipse. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics, 13(11), 5150–5158.
- S. K. Latypov, F. M. Polyancev, & S. A. Kondrashova. (2015). Quantum chemical calculations of 31P NMR chemical shifts: scopes and limitations. Physical Chemistry Chemical Physics, 17(3), 1779–1793.
- A. H. Cowley & R. A. Kemp. (1985). The chemistry of the P-Cl bond. Chemical Reviews, 85(5), 367–382.
- J. C. Tebby. (Ed.). (1991).
- C. A. Tolman. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.
- M. L. T. Asmus, A. F. G. F. de Souza, & J. D. Figueroa-Villar. (2021). A systematic benchmarking of 31 P and 19 F NMR chemical shift predictions using different DFT/GIAO methods and applying linear regression to improve the prediction accuracy. International Journal of Quantum Chemistry, 121(5), e26482.
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- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Analysis of 1,1'-Bis(phosphino)ferrocene Complexes: A Focus on the Elusive 1,1'-Bis(dichlorophosphino)ferrocene
For researchers, scientists, and drug development professionals engaged in the design of novel catalysts and functional materials, the selection of appropriate ligands is a critical determinant of success. Among the vast arsenal of organometallic building blocks, ferrocene-based diphosphine ligands have established themselves as a cornerstone due to their unique steric and electronic properties, air-stability, and modular nature.[1] The most prominent member of this family is undoubtedly 1,1'-bis(diphenylphosphino)ferrocene (dppf), with its coordination chemistry and catalytic applications extensively documented.[2][3][4] However, the exploration of derivatives with altered electronic and steric profiles at the phosphorus atom remains a fertile ground for discovery. This guide delves into the structural analysis of complexes derived from 1,1'-bis(phosphino)ferrocenes, with a particular focus on the less-explored, yet highly reactive, 1,1'-bis(dichlorophosphino)ferrocene (dcpf).
While a wealth of crystallographic data exists for dppf complexes, providing a solid foundation for understanding their behavior, the corresponding data for dcpf complexes is conspicuously scarce in the public domain. This guide, therefore, adopts a comparative approach. We will leverage the extensive structural knowledge of dppf complexes to infer the expected structural characteristics of their dcpf counterparts, highlighting the anticipated influence of the electron-withdrawing chloro substituents on the phosphorus atoms. Furthermore, we will provide a comprehensive overview of the synthetic routes to dcpf and its derivatives, empowering researchers to explore this versatile ligand precursor.
The this compound Ligand: A Gateway to Diverse Functionalities
This compound (dcpf) is a key intermediate in the synthesis of a wide array of diphosphine ligands.[5] Its reactivity stems from the labile P-Cl bonds, which can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities. The synthesis of dcpf itself is typically achieved through the reaction of 1,1'-dilithioferrocene with an excess of phosphorus trichloride.
Experimental Protocol: Synthesis of this compound (dcpf)
A detailed, step-by-step methodology for the synthesis of dcpf is provided below. This protocol is a self-validating system, with each step designed to ensure high purity and yield.
Step 1: Preparation of 1,1'-Dilithioferrocene-TMEDA Adduct In a nitrogen-filled glovebox, a solution of n-butyllithium (2.2 equivalents) in hexanes is added dropwise to a stirred solution of ferrocene (1.0 equivalent) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 equivalents) in hexanes at room temperature. The reaction mixture is stirred for 12 hours, during which time a yellow precipitate of the 1,1'-dilithioferrocene-TMEDA adduct is formed. The precipitate is collected by filtration, washed with copious amounts of dry hexanes, and dried under vacuum.
Step 2: Synthesis of this compound The freshly prepared 1,1'-dilithioferrocene-TMEDA adduct is suspended in a minimal amount of dry diethyl ether and cooled to -78 °C. A solution of phosphorus trichloride (4.0 equivalents) in diethyl ether is added dropwise to the stirred suspension. The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 4 hours. The solvent is removed under vacuum, and the resulting residue is extracted with hot hexanes. The hexane extracts are filtered and cooled to -20 °C to afford this compound as a crystalline solid.
Crystal Structure Analysis: A Tale of Two Ligands - dppf vs. dcpf
The crystal structures of numerous dppf complexes with a variety of transition metals have been elucidated, revealing key structural parameters that govern their reactivity. In the absence of direct crystallographic data for dcpf complexes, we can extrapolate the likely structural consequences of replacing the phenyl groups with chloro atoms.
Key Structural Parameters of dppf Complexes
The coordination of dppf to a metal center is characterized by several key parameters, including the P-M-P bite angle, the M-P bond lengths, and the conformation of the ferrocene backbone. The natural bite angle of dppf is a critical feature, influencing the geometry and stability of the resulting complex.
| Parameter | Typical Range for dppf Complexes | Reference |
| P-M-P Bite Angle | 95° - 105° | [6] |
| M-P Bond Length | 2.20 Å - 2.40 Å | [1] |
| Fe-Cp (centroid) Distance | ~1.65 Å | [1] |
| Cp-Fe-Cp Tilt Angle | 0° - 5° | [1] |
Predicted Structural Features of dcpf Complexes
The substitution of the electron-donating phenyl groups in dppf with the strongly electron-withdrawing chloro groups in dcpf is expected to have a profound impact on the electronic properties of the phosphorus atoms and, consequently, on the structural parameters of the resulting metal complexes.
-
M-P Bond Lengths: The increased σ-acidity of the phosphorus atoms in dcpf would lead to stronger back-bonding from the metal to the ligand. This is predicted to result in shorter M-P bond lengths compared to analogous dppf complexes.
-
P-M-P Bite Angle: The smaller steric bulk of the chloro-substituents compared to the phenyl groups might allow for a more acute P-M-P bite angle. However, electronic effects could also play a role, and the precise outcome would depend on the specific metal center and its coordination geometry.
-
Conformation of the Ferrocene Backbone: The conformation of the ferrocene backbone, particularly the tilt of the cyclopentadienyl rings, is influenced by the coordination environment. The altered steric and electronic demands of the PCl₂ groups could lead to different preferred conformations compared to dppf complexes.
Comparative Analysis with Alternative Diphosphine Ligands
To provide a broader context, it is instructive to compare the expected properties of dcpf with other commonly employed diphosphine ligands.
| Ligand | Abbreviation | Key Structural/Electronic Features |
| 1,2-Bis(diphenylphosphino)ethane | dppe | Flexible backbone, smaller natural bite angle than dppf. |
| 1,1'-Bis(di-tert-butylphosphino)ferrocene | dtbpf | Bulky tert-butyl groups provide a large cone angle, enhancing steric influence. |
| 1,1'-Bis(dicyclohexylphosphino)ferrocene | dcpf (alternative) | Electron-rich and sterically demanding cyclohexyl groups. |
The choice of ligand will ultimately depend on the specific application, with factors such as the desired electronic properties at the metal center, the required steric environment, and the reaction conditions all playing a crucial role. The potential of dcpf lies in its ability to act as a strong π-acceptor ligand, which could be advantageous in catalytic reactions where electron-poor metal centers are desirable.
Experimental Workflow for Crystal Structure Analysis
For researchers who successfully synthesize and crystallize dcpf complexes, the following workflow outlines the key steps in their structural elucidation.
Figure 1. A generalized workflow for the single-crystal X-ray diffraction analysis of organometallic complexes.
Coordination Modes of Diphosphinoferrocene Ligands
Diphosphinoferrocene ligands can adopt various coordination modes, which significantly influences the geometry and reactivity of the resulting complexes.
Figure 2. Common coordination modes of 1,1'-diphosphinoferrocene ligands in metal complexes.
Conclusion and Future Outlook
While the crystal structures of this compound complexes remain to be fully explored and documented, their potential as versatile intermediates and electronically distinct ligands is undeniable. This guide has provided a framework for understanding the expected structural features of dcpf complexes by drawing comparisons with the well-established chemistry of dppf. The strong electron-withdrawing nature of the chloro-substituents is predicted to significantly modulate the electronic properties of the metal center, opening up new avenues for catalyst design and the synthesis of novel materials. The detailed synthetic protocol provided herein serves as a starting point for researchers to access this intriguing ligand and its derivatives. The future elucidation of dcpf complex crystal structures will undoubtedly provide valuable insights into the fundamental principles of coordination chemistry and catalysis, and we encourage the scientific community to pursue this challenging yet rewarding endeavor.
References
- Nataro, C., & Fosbenner, S. M. (2009). Synthesis and Characterization of Transition-Metal Complexes Containing 1,1'-Bis(diphenylphosphino)ferrocene.
- Colacot, T. J. (2003). A concise update on the applications of 1,1′-bis(diphenylphosphino)ferrocene (dppf) in palladium-catalyzed cross-coupling reactions. Chemical Reviews, 103(8), 3101-3132.
- Synthesis, characterization and DFT studies of 1, 1′-Bis(diphenylphosphino)ferrocene substituted diiron complexes. Journal of Chemical Sciences, 126(5), 1365-1373.
- Bis(alkylarylphosphino)ferrocenes: synthesis, metal complex formation, and crystal structure of three metal complexes of Fe(.eta.5-C5H4PPh2)2. Organometallics, 13(9), 3412-3422.
- Crystal structure of 1,1′-bis(diphenylphosphino)ferrocene-(1,1′-bis(diphenylphosphino)ferrocene-κ2P,P′)-(O-isobutyl sulfurodithioito-κ2S,S′)copper(I), C39H37CuFeOP2S2. Zeitschrift für Kristallographie - New Crystal Structures, 227(2), 241-242.
- 1,1′-Bis(diphenylphosphino)ferrocene Platinum(II) Complexes as a Route to Functionalized Multiporphyrin Systems. Molecules, 26(2), 398.
- Group 9 metal 1,1′-bis(phosphino)ferrocene complexes: synthesis, structures, solution conformation and unusual reactivity. Journal of the Chemical Society, Dalton Transactions, (1), 1-10.
- This compound.
-
Bis(diphenylphosphino)ferrocene (dppf) complexes of gold(I) and gold(III). Crystal structures of [(dppf)AuPPh3]ClO4.cntdot.CHCl3 and 2.cntdot.2CH2Cl2. Inorganica Chimica Acta, 137(1-2), 1-6.
- Molecular Catalysts with Diphosphine Ligands Containing Pendant Amines. Chemical Reviews, 122(12), 10577-10648.
- Synthesis, reactivity and transition metal complexes of 1,1′-bis(diethynylphosphino)ferrocene.
- Multi-Ferrocene-Based Ligands: From Design to Applications. Chemical Reviews, 124(3), 1145-1251.
- Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II): an effective catalyst for cross-coupling of secondary and primary alkyl Grignard and alkylzinc reagents with organic halides. Journal of the American Chemical Society, 106(1), 158-163.
- Ferrocene-Derived P,N Ligands: Synthesis and Application in Enantioselective C
- Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions, 53(20), 8961-8972.
- (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride. Wikipedia.
- 1,1'-Bis(diphenylphosphino)ferrocene. Wikipedia.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]
- 3. (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Group 9 metal 1,1′-bis(phosphino)ferrocene complexes: synthesis, structures, solution conformation and unusual reactivity - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
Spectroscopic Identification of P-Cl Bonds in Ferrocene Derivatives: A Comparative Guide
This guide outlines the spectroscopic validation of Phosphorus-Chlorine (P-Cl) bonds in ferrocene derivatives, a critical quality control step in the synthesis of phosphinoferrocene ligands.
Executive Summary
Ferrocene derivatives containing P-Cl bonds (e.g., 1,1'-bis(dichlorophosphino)ferrocene) are high-value intermediates used to synthesize bidentate phosphine ligands (like dppf) for catalysis and pharmaceutical applications. The P-Cl bond is highly moisture-sensitive. Hydrolysis to P-OH or P(O)H species irreversibly degrades the material, compromising downstream catalytic efficiency.
This guide provides a technical comparison of spectroscopic methods to definitively identify P-Cl bonds and distinguish them from hydrolysis byproducts. 31P NMR is established here as the primary quantitative tool , supported by IR and Mass Spectrometry for structural confirmation.
Comparative Overview of Techniques
| Technique | Primary Utility | Sensitivity to P-Cl | Key Advantage | Key Limitation |
| 31P NMR | Quantitative Purity | High | Distinct chemical shift separation between P-Cl, P-H, and P-OH. | Requires inert atmosphere handling; relaxation times vary. |
| FT-IR | Functional Group ID | Medium | Rapid identification of P-Cl stretch vs. P=O (hydrolysis). | P-Cl bands (450-550 cm⁻¹) are in the fingerprint region and can be obscured. |
| Mass Spec | Elemental Comp. | High | Chlorine isotope patterns (³⁵Cl/³⁷Cl) provide definitive proof of halogenation. | Hydrolysis can occur during ionization; requires soft ionization (ESI/APCI) under dry conditions. |
| X-ray | Absolute Structure | Ultimate | Unambiguous bond length measurement (P-Cl ≈ 2.04 Å). | Slow; requires single crystals; not suitable for routine process monitoring. |
Deep Dive: 31P NMR Spectroscopy (The Gold Standard)
Phosphorus-31 NMR is the most diagnostic tool for this application due to the wide chemical shift dispersion of phosphorus in different oxidation states and coordination environments.
Experimental Protocol: Inert Sampling
-
Preparation: Dry a 5mm NMR tube and cap in an oven (120°C) for >2 hours.
-
Solvent: Use anhydrous CDCl₃ or C₆D₆ stored over 4Å molecular sieves.
-
Sampling: Inside a glovebox or under active N₂ flow, dissolve ~10-20 mg of the ferrocene derivative in 0.6 mL solvent.
-
Sealing: Cap tightly with a pressure valve or wrap with Parafilm immediately to prevent moisture ingress during transfer to the spectrometer.
Spectral Interpretation[1][2][3][4]
-
Target Signal (P-Cl): P(III)-Cl species in ferrocene backbones typically resonate in the downfield region.
-
-PCl₂ groups: ~160 – 170 ppm (Referencing PhPCl₂ at 162 ppm).[1]
-
-P(R)Cl groups: ~80 – 100 ppm.
-
-
Impurity Signals (Hydrolysis):
-
Phosphonates (P(O)(OR)₂): ~10 – 30 ppm.
-
H-Phosphonates (P(O)H): 0 – 50 ppm. Note: These often show a large ¹J_PH coupling constant (500–700 Hz) if proton-coupled.
-
Phosphine Oxides (R₃P=O): 20 – 50 ppm.
-
Technical Insight: The electron-donating nature of the ferrocene backbone may cause a slight upfield shift compared to phenyl analogs, but the distinction between P-Cl (>80 ppm) and P-oxide (<60 ppm) remains unambiguous.
Visualization: NMR Interpretation Logic
Figure 1: Decision tree for interpreting ³¹P NMR signals during ferrocenyl-phosphine synthesis.
Deep Dive: Vibrational Spectroscopy (FT-IR)
While less quantitative than NMR, IR spectroscopy provides a rapid "fingerprint" check for the P-Cl bond and is excellent for detecting the strong P=O stretch of hydrolyzed impurities.
Key Vibrational Modes
-
P-Cl Stretch: A medium-intensity band in the 450–550 cm⁻¹ region.
-
Challenge: This overlaps with lattice vibrations and ring deformations in the "fingerprint" region.
-
-
P=O Stretch (The Negative Control): A strong, sharp band at 1150–1250 cm⁻¹ .
-
Application: Absence of this band is a good indicator of P-Cl integrity. If this band appears, the sample has hydrolyzed.
-
-
P-H Stretch: If hydrolysis leads to the H-phosphonate tautomer, a weak band appears at 2300–2440 cm⁻¹ .
Experimental Protocol
For moisture-sensitive P-Cl compounds, standard KBr pellets are not recommended as KBr is hygroscopic.
-
Preferred: Nujol mull prepared in a glovebox, pressed between NaCl or KBr plates.
-
Alternative: ATR (Attenuated Total Reflectance) with a rapid measurement, though surface hydrolysis can occur instantly upon contact with air.
Synthesis & Validation Workflow
To ensure the integrity of the P-Cl bond during synthesis (e.g., from Ferrocene + PCl₃), a strict inert-handling workflow is required.
Visualization: Synthesis & QC Workflow
Figure 2: Workflow for the synthesis and validation of sensitive chlorophosphinoferrocenes.
References
-
Organic Chemistry Data. 31P NMR Chemical Shifts. (Accessed 2026). [Link] Citation for general P-Cl chemical shift ranges.
-
Michigan State University. Infrared Spectroscopy: Characteristic Absorptions. [Link] Citation for P-Cl and P=O vibrational frequencies.
-
Royal Society of Chemistry. An efficient, scaleable synthesis of ferrocenylphosphine and dichloroferrocenylphosphine. (Dalton Trans., 2016). [Link] Citation for specific experimental characterization of FcPCl2.
Sources
A Comparative Guide to Purity Assay Standards for 1,1'-Bis(dichlorophosphino)ferrocene
For Researchers, Scientists, and Drug Development Professionals
In the realm of organometallic chemistry and catalysis, the purity of reagents is paramount. 1,1'-Bis(dichlorophosphino)ferrocene (dcpf) is a versatile and highly reactive precursor for the synthesis of a wide array of phosphine ligands, which are crucial in various catalytic applications, including cross-coupling reactions and polymerization. The presence of impurities can significantly alter the reactivity, selectivity, and overall performance of the resulting catalysts. Therefore, rigorous purity assessment of dcpf is a critical step in ensuring the reliability and reproducibility of experimental results.
This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of this compound. We will delve into the principles behind each method, offer detailed experimental protocols, and discuss their respective advantages and limitations. This document is intended to serve as a practical resource for researchers to select the most appropriate analytical strategy for their specific needs.
The Critical Role of Purity in dcpf Applications
This compound is a cornerstone reagent for the synthesis of bulky and electron-rich phosphine ligands. The dichlorophosphino moieties are highly susceptible to hydrolysis and oxidation, leading to the formation of impurities that can be detrimental to catalytic processes. For instance, the corresponding phosphine oxides can act as catalyst poisons, reducing the efficiency of the desired transformation. Incomplete substitution during synthesis can also result in byproducts that complicate subsequent reactions.
Given the sensitive nature of many catalytic systems, even trace amounts of impurities can have a significant impact. Thus, a thorough understanding and implementation of robust purity assay standards are not merely a matter of good laboratory practice but a fundamental requirement for achieving desired research outcomes.
Comparative Analysis of Purity Assay Methods
The selection of an appropriate analytical method for purity determination depends on several factors, including the expected impurities, the required level of accuracy, and the available instrumentation. Here, we compare the most common techniques used for the analysis of dcpf.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| Quantitative ³¹P NMR Spectroscopy | Measures the nuclear magnetic resonance of the phosphorus-31 nucleus. The integral of the signal is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard. | High selectivity for phosphorus-containing compounds, provides structural information, relatively simple spectra, and can identify and quantify impurities simultaneously.[1][2][3] | Lower sensitivity compared to chromatographic methods, requires a suitable internal standard, and can be expensive. | Primary method for purity determination and identification of phosphorus-containing impurities. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Detection is based on the absorption of UV light by the analyte. | High sensitivity and resolution, suitable for a wide range of compounds. | Requires development of a specific method, may not be suitable for all impurities, and quantification requires a reference standard for each component.[4][5] | Orthogonal method to confirm purity and quantify non-phosphorus or UV-active impurities. |
| Titration | A chemical analysis method in which the concentration of an analyte is determined by reacting it with a standard solution of a titrant. | Simple, inexpensive, and can be highly accurate for the primary analyte. | Not suitable for identifying or quantifying impurities, less specific than spectroscopic or chromatographic methods. | A classical method for determining the overall purity of chlorophosphines.[6] |
| Elemental Analysis | Determines the elemental composition (C, H, N, S, etc.) of a sample. | Provides fundamental information about the elemental composition and can indicate the presence of inorganic impurities. | Does not provide information about the molecular structure or the nature of organic impurities, and is a destructive technique. | To confirm the elemental composition of the bulk material. |
In-Depth Methodologies
Quantitative ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ³¹P NMR (qNMR) is the gold standard for the purity assessment of organophosphorus compounds like dcpf. Its high selectivity and the direct proportionality between signal intensity and the number of phosphorus nuclei make it an ideal tool for this purpose.[1][2][3]
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical to avoid interference with the analyte signals. Anhydrous solvents are necessary due to the moisture sensitivity of the dichlorophosphino groups. An internal standard with a known purity and a resonance that does not overlap with the analyte or impurity signals is essential for accurate quantification. A long relaxation delay (D1) is crucial to ensure complete relaxation of all phosphorus nuclei, which is a prerequisite for accurate integration.
Experimental Protocol: Quantitative ³¹P NMR Analysis of this compound
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh approximately 10-15 mg of a certified internal standard (e.g., triphenyl phosphate, δ ≈ -18 ppm) into the same NMR tube.
-
Add approximately 0.6 mL of anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) to the NMR tube under an inert atmosphere (e.g., nitrogen or argon).
-
Cap the NMR tube and gently agitate to ensure complete dissolution of both the sample and the internal standard.
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.
-
Set the spectrometer to acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a calibrated 90° pulse.
-
Set the relaxation delay (D1) to at least 5 times the longest T₁ of the phosphorus nuclei in the sample (a D1 of 30-60 seconds is generally sufficient for quantitative analysis of phosphines).
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 64-256 scans).
-
-
Data Processing and Analysis:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform and phase the spectrum.
-
Carefully integrate the signal corresponding to this compound and the signal of the internal standard.
-
Identify and integrate any impurity signals. The primary impurity, 1,1'-bis(dichlorophosphinyl)ferrocene (the phosphine oxide), will appear at a significantly different chemical shift.
-
Calculate the purity of the dcpf sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I_sample = Integral of the dcpf signal
-
N_sample = Number of phosphorus atoms in dcpf (2)
-
I_std = Integral of the internal standard signal
-
N_std = Number of phosphorus atoms in the internal standard (1 for triphenyl phosphate)
-
MW_sample = Molecular weight of dcpf
-
m_sample = Mass of the dcpf sample
-
MW_std = Molecular weight of the internal standard
-
m_std = Mass of the internal standard
-
P_std = Purity of the internal standard
-
Diagram: Quantitative ³¹P NMR Workflow
Caption: Workflow for quantitative ³¹P NMR analysis of dcpf.
Expected ³¹P NMR Data:
-
This compound (dcpf): The ³¹P NMR chemical shift for dcpf is expected to be in the range of δ 160-170 ppm .
-
1,1'-Bis(dichlorophosphinyl)ferrocene (dcpf dioxide): The oxidized impurity will show a downfield shift to approximately δ 30-40 ppm .
-
Other Potential Impurities: Partially substituted ferrocenes or other phosphorus(III) impurities would have distinct chemical shifts, typically in the phosphine region.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful separation technique that can be used as an orthogonal method to NMR for purity assessment. A well-developed HPLC method can separate dcpf from non-phosphorus and UV-active impurities that may not be detected by ³¹P NMR.
Causality Behind Experimental Choices: A reverse-phase C18 column is commonly used for the separation of organometallic compounds. The mobile phase composition is optimized to achieve good resolution between the main peak and any impurity peaks. UV detection is suitable for ferrocene derivatives as they exhibit strong absorbance in the UV-visible region.
Experimental Protocol: HPLC-UV Analysis of this compound
-
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
A gradient elution is typically employed, for example:
-
0-2 min: 95% A, 5% B
-
2-20 min: Gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-26 min: Gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow rate: 1.0 mL/min
-
-
Sample Preparation:
-
Prepare a stock solution of the dcpf sample in acetonitrile at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Detection:
-
Set the UV detector to monitor at a wavelength where ferrocene derivatives have strong absorbance (e.g., 254 nm or 440 nm).
-
-
Data Analysis:
-
The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Diagram: HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV purity analysis of dcpf.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the purity assessment, it is crucial to employ self-validating systems. For quantitative ³¹P NMR, this involves:
-
Use of a Certified Internal Standard: The accuracy of the qNMR measurement is directly tied to the accuracy of the purity of the internal standard. Using a standard from a reputable source with a certificate of analysis is essential.
-
Validation of Relaxation Delay: To confirm that the chosen D1 is sufficient for complete relaxation, a T₁ measurement should be performed on a representative sample.
-
Orthogonal Method Confirmation: The purity value obtained from qNMR should be confirmed by an independent, orthogonal method like HPLC or titration. Agreement between the results from different techniques provides a high degree of confidence in the assigned purity.
For HPLC, system suitability tests should be performed before each analysis to ensure the proper functioning of the instrument. This includes checking for peak shape, resolution, and retention time stability.
Conclusion
The purity of this compound is a critical parameter that directly influences its performance in catalytic applications. While several analytical techniques can be employed for its assessment, quantitative ³¹P NMR spectroscopy stands out as the most powerful and informative method . It not only allows for accurate quantification but also provides valuable structural information about phosphorus-containing impurities. HPLC with UV detection serves as an excellent orthogonal technique to confirm purity and to detect non-phosphorus impurities. A combination of these methods provides a comprehensive and reliable approach to ensuring the high quality of this important organometallic reagent, thereby contributing to more robust and reproducible scientific outcomes.
References
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods - ³¹P NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
-
Uchiyama, T., et al. (2020). [Quantitative ³¹P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. Chemical and Pharmaceutical Bulletin, 68(10), 967-973. Retrieved from [Link]
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
-
Nataro, C., & Fosbenner, S. M. (2009). Synthesis and Characterization of Transition-Metal Complexes Containing 1,1'-Bis(diphenylphosphino)ferrocene. Journal of Chemical Education, 86(12), 1414. Retrieved from [Link]
-
Wikipedia. (2023). [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride. Retrieved from [Link]
- Fritz, J. S., & Yamamura, S. S. (1955). Titration of Weak Acids in Nonaqueous Solvents. Analytical Chemistry, 27(9), 1461-1464.
-
Romeo, A., et al. (2021). 1,1′-Bis(diphenylphosphino)ferrocene Platinum(II) Complexes as a Route to Functionalized Multiporphyrin Systems. Molecules, 26(2), 379. Retrieved from [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
- Gao, W., et al. (2014). An HPLC Method for Measuring n-Octyl Ferrocene and Impurity Content. CN103743839A.
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]
-
Bureau International des Poids et Mesures. (n.d.). Organic analysis. Retrieved from [Link]
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- 5. CN103743839A - HPLC (High Performance Liquid Chromatography) method for measuring n-octyl ferrocene and impurity content - Google Patents [patents.google.com]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1,1'-Bis(dichlorophosphino)ferrocene
This guide provides a detailed, safety-first protocol for the proper handling and disposal of 1,1'-Bis(dichlorophosphino)ferrocene (Fcdpp). As a valued professional in the scientific community, your safety, and the integrity of our shared environment, are paramount. This document moves beyond mere instruction to explain the chemical rationale behind each step, ensuring a comprehensive understanding that builds a culture of safety and trust in your laboratory operations.
Core Hazards Analysis: Understanding the Reactivity of Fcdpp
This compound is a highly reactive organometallic compound. The primary hazard stems from the two dichlorophosphino (-PCl₂) groups attached to the ferrocene core.[1] These groups are extremely sensitive to moisture.
-
Hydrolysis: The phosphorus-chlorine bonds are highly susceptible to hydrolysis. Upon contact with water, moisture in the air, or protic solvents (like alcohols), the compound will rapidly react to produce hydrochloric acid (HCl).[2] This reaction is highly exothermic and the rapid generation of corrosive HCl gas presents a significant inhalation and contact hazard.
-
Corrosivity: Due to the formation of HCl upon hydrolysis, Fcdpp is classified as a corrosive material that causes severe skin burns and eye damage.[2] It is also corrosive to many metals.[2]
-
Inert Atmosphere Requirement: Safe handling and storage necessitate the use of an inert atmosphere (e.g., nitrogen or argon) to prevent premature decomposition and ensure the compound's integrity and the user's safety.[2]
Understanding these core principles is critical; the disposal procedure is fundamentally a controlled, deliberate hydrolysis and subsequent neutralization of the generated acid.
Essential Preparations: Engineering and Personal Safety
Before beginning any disposal procedure, a thorough risk assessment must be conducted. The following controls are mandatory.
Engineering Controls
-
Fume Hood: All handling and quenching operations must be performed inside a certified chemical fume hood to contain and exhaust corrosive vapors and any potentially flammable solvents.[3][4]
-
Inert Atmosphere: A Schlenk line or a glovebox is required to perform the initial stages of the quenching process under a dry, inert atmosphere of nitrogen or argon.[3][5]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times. This includes, but is not limited to:
-
Eye Protection: Chemical splash goggles and a full-face shield are required.[4][6]
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). A double-gloving approach (e.g., nitrile gloves underneath) is highly recommended.
-
Body Protection: A flame-resistant laboratory coat is mandatory.[6] An acid-resistant apron is also recommended.
-
Footwear: Closed-toe shoes are required.[6]
Quenching Protocol: Step-by-Step Deactivation of Fcdpp
This protocol is designed for the safe deactivation of residual quantities of this compound. Do not attempt to quench large quantities (greater than a few grams) at once.
Required Materials and Reagents
-
A three-necked, round-bottom flask appropriately sized for the quantity of waste.
-
A magnetic stirrer and stir bar.
-
An addition funnel.
-
An inert gas source (Nitrogen or Argon) with a bubbler.
-
An ice-water bath.
-
Anhydrous, non-reactive solvent (e.g., Toluene or Tetrahydrofuran (THF)).
-
Isopropanol.
-
Deionized Water.
-
A weak base for neutralization (e.g., saturated sodium bicarbonate solution or a 1 M sodium hydroxide solution).
-
pH paper or a calibrated pH meter.
Deactivation Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure, emphasizing the sequential and controlled nature of the process.
Caption: Workflow for the safe quenching and disposal of Fcdpp.
Detailed Procedural Steps
-
Setup: Assemble the three-necked flask with a stir bar, addition funnel, and an inert gas inlet connected to a bubbler. Place the entire apparatus in a secondary container within the fume hood.
-
Inert Atmosphere: Purge the flask thoroughly with nitrogen or argon. Maintain a positive flow of inert gas throughout the initial quenching steps.[5]
-
Dilution: Transfer the Fcdpp waste into the flask. If it is a solid, add enough anhydrous toluene or THF to create a stirrable slurry. If it is already in solution, you may add more anhydrous solvent to ensure dilution.
-
Causality: Dilution helps to manage the reaction heat by providing a thermal mass, preventing localized temperature spikes.[9]
-
-
Cooling: Place the flask in an ice-water bath and allow it to cool to 0°C with stirring.[5]
-
Initial Quench (Isopropanol): Fill the addition funnel with isopropanol. Add the isopropanol dropwise to the stirred, cooled Fcdpp solution. You will observe gas evolution (HCl). Control the addition rate to maintain a gentle bubbling. If the reaction becomes too vigorous, stop the addition until it subsides.
-
Causality: Isopropanol is a weak protic source that reacts more controllably with the -PCl₂ groups than water.[5] This two-stage approach is a cornerstone of safely quenching highly reactive materials.
-
-
Complete Initial Quench: Continue adding isopropanol until gas evolution ceases. Once the addition is complete, let the mixture stir at 0°C for an additional 30 minutes.
-
Secondary Quench (Water): Remove the ice bath and allow the flask to warm to room temperature. You may now turn off the inert gas flow. Cautiously and slowly, add deionized water dropwise via the addition funnel.
-
Causality: This step ensures that any remaining reactive intermediates are fully hydrolyzed to the corresponding phosphonic acids and HCl.
-
-
Neutralization: Check the pH of the aqueous layer. It will be highly acidic. Slowly add a saturated sodium bicarbonate solution or 1 M NaOH with vigorous stirring until the pH of the solution is between 6 and 8. Be prepared for gas (CO₂) evolution if using bicarbonate.[10]
-
Final Disposal: The resulting neutralized, two-phase (organic/aqueous) mixture should be transferred to a clearly labeled hazardous waste container for halogenated organic waste. Consult your institution's specific guidelines for final pickup and disposal.[4][7]
Decontamination of Glassware
Any glassware, syringes, or cannulas contaminated with Fcdpp must be decontaminated before washing.
-
Rinse the apparatus with an anhydrous, non-reactive solvent (e.g., toluene) under an inert atmosphere in the fume hood. The rinsate must be treated as hazardous waste and quenched using the protocol above.[3]
-
After the initial rinse, cautiously add isopropanol to the glassware in the fume hood.
-
Finally, rinse thoroughly with water before proceeding with standard glassware washing procedures.
Quantitative Data Summary
| Parameter | Guideline | Rationale / Justification |
| Operating Temperature | 0 °C for initial quench | Controls the highly exothermic initial reaction with alcohol.[5] |
| Quenching Reagent 1 | Isopropanol | Less reactive than water, allowing for a more controlled initial deactivation.[5][11] |
| Quenching Reagent 2 | Deionized Water | Ensures complete hydrolysis of all reactive P-Cl bonds. |
| Neutralizing Agent | Saturated NaHCO₃ or 1M NaOH | Safely neutralizes the corrosive HCl byproduct to a less hazardous salt. |
| Final pH Target | 6.0 - 8.0 | Standard range for neutralized aqueous hazardous waste, minimizing corrosivity. |
References
-
Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]
-
Drexel University. (2013, August 18). Standard Operating Procedures For Handling, Storage and Disposal of Pyrophoric Chemicals. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). C3. Safe Handling of Pyrophoric Materials. Retrieved from [Link]
-
Purdue University. (n.d.). Pyrophoric Materials - Environmental Health and Safety. Retrieved from [Link]
-
Columbia University. (n.d.). Pyrophoric Reagents Handling in Research Labs - Environmental Health and Safety. Retrieved from [Link]
-
University of Notre Dame. (2015, January 7). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
University of California, Berkeley - Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved from [Link]
-
Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
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Personal protective equipment for handling 1,1'-Bis(dichlorophosphino)ferrocene
Executive Summary: The Reactivity Context
As researchers, we often encounter the diphenyl variant of this ligand (dppf), which is relatively air-stable. Do not be complacent. You are handling 1,1'-Bis(dichlorophosphino)ferrocene (CAS: 142691-70-1).[1][2][3] The substitution of phenyl groups with chlorine atoms fundamentally alters the safety profile.
The presence of four P-Cl bonds makes this compound an aggressive electrophile . Upon contact with atmospheric moisture or mucous membranes, it undergoes rapid hydrolysis, liberating Hydrogen Chloride (HCl) gas and generating corrosive phosphinous acids. Your safety strategy must focus not just on the solid, but on the invisible, immediate generation of acid gases upon containment breach.
The Hazard Matrix
The following data summarizes the critical risk factors associated with this compound.
| Parameter | Specification | Critical Hazard Note |
| CAS Number | 142691-70-1 | Verify CAS. Distinct from dppf (12150-46-8).[3] |
| Physical State | Solid (Yellow/Brown crystals) | Dust is highly corrosive to respiratory tract. |
| GHS Classification | Skin Corr.[3][4][5] 1B (H314) | Causes severe skin burns and eye damage.[3][5] |
| Reactivity | Water Reactive (EUH014) | Reacts violently with water; releases HCl gas. |
| Incompatibility | Water, Alcohols, Oxidizers, Bases | Violent exothermic reaction with protic solvents. |
| Storage | Inert Gas (Argon/Nitrogen) | Store < 25°C. Desiccated environment essential. |
The Barrier Strategy: Personal Protective Equipment (PPE)
Standard "lab safety" is insufficient. The PPE strategy must account for permeation (liquid contact) and inhalation (hydrolysis byproducts).
Hand Protection (The "Double-Barrier" Rule)
Because P-Cl compounds can degrade standard nitrile rapidly upon hydrolysis, a single layer is inadequate for direct handling.
-
Primary Layer (Inner): 4-mil Nitrile (Dexterity).
-
Secondary Layer (Outer - Handling): 8-mil Nitrile or Neoprene (Splash protection).
-
Critical Handling (Spill/Immersion): Silver Shield® / 4H® (Laminate) gloves are mandatory if prolonged contact is possible. These provide the highest resistance to chlorinated organophosphorus compounds.
Respiratory & Eye Protection
-
Engineering Control: All handling must occur inside a Glovebox (N₂/Ar atm) or a certified Chemical Fume Hood.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the gas generation risk.
-
Face Protection: A Full-Face Shield is required when transferring solids outside a glovebox to protect against violent hydrolysis "pops" or splashes.
Visualizing the PPE Decision Logic
Figure 1: PPE Selection Workflow based on engineering controls and risk level.
Operational Protocol: Inert Handling
Objective: Transfer 1.0g of this compound from storage to reaction vessel without hydrolysis.
Method A: Glovebox (Preferred)
-
Preparation: Pass all receiving flasks, spatulas, and balance boats into the antechamber. Cycle 3x (Vacuum/Refill).
-
Weighing: Weigh the solid directly into the reaction flask or a pre-tared vial.
-
Sealing: Cap the vial/flask inside the box. If using a Schlenk flask, close the stopcock before bringing it out.
Method B: Schlenk Line (If Glovebox Unavailable)
-
Setup: Flame-dry the receiving Schlenk flask under vacuum; backfill with Argon.
-
Counter-flow: Maintain a strong positive pressure of Argon during the transfer.
-
Transfer:
-
Open the reagent bottle under a funnel with Argon flow.
-
Quickly transfer the solid using a dry spatula.
-
Note: Any crust on the bottle rim indicates hydrolysis; do not scrape this into your reaction.
-
Emergency & Disposal: The Quenching Protocol
CRITICAL WARNING: Never add water directly to the solid waste. This will cause a violent exotherm and release a plume of HCl gas.
The "Solvent-First" Quenching Method To safely dispose of excess material or clean glassware, you must dilute the reactivity first.
Step-by-Step Quenching Procedure
-
Dilution: Suspend/dissolve the solid residue in an inert solvent (e.g., Dichloromethane or Toluene) in a round-bottom flask.
-
Cooling: Place the flask in an ice-water bath (0°C) . Stir gently.
-
Primary Quench (Alcoholysis):
-
Secondary Quench (Hydrolysis):
-
Once the exotherm subsides, slowly add water.
-
-
Neutralization:
-
Add saturated Sodium Bicarbonate (NaHCO₃) solution until pH = 7.
-
-
Disposal: Separate layers (if organic solvent used) or dispose of the aqueous mixture as halogenated chemical waste.
Visualizing the Quenching Workflow
Figure 2: Step-by-step deactivation protocol for chlorophosphine waste.
References
-
TCI Chemicals. (2024). Safety Data Sheet: this compound (CAS 142691-70-1).[1][2][3] Retrieved from
-
Santa Cruz Biotechnology. (2024). This compound Product & Safety Data. Retrieved from
-
University of Massachusetts Lowell. (2023).[8] Standard Operating Procedure: Handling Chlorophosphines and Acid Chlorides. Retrieved from
-
Thermo Fisher Scientific. (2024). Chemical Resistance of Gloves (Guide).[9] Retrieved from
-
Nottingham University. (2020). Procedures for Quenching Reactive Intermediates.[10][11] School of Chemistry Safety Manual.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 98%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. airgas.com [airgas.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. uml.edu [uml.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 11. kgroup.du.edu [kgroup.du.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
